Luvixasertib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUGSPFUBGJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610759-22-2 | |
| Record name | CFI-402257 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610759222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luvixasertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE97PTK3Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Luvixasertib: A Deep Dive into its Mechanism of Action as a Potent TTK/Mps1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Luvixasertib (formerly CFI-402257) is a highly potent and selective, orally bioavailable small-molecule inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Monopolar spindle 1 (Mps1). TTK/Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Overexpression of TTK has been correlated with high-grade tumors and poor patient outcomes, making it an attractive target for anticancer therapy. This compound's mechanism of action centers on the disruption of the SAC, leading to mitotic errors, aneuploidy, and subsequent cell death in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of TTK/Mps1 and Inactivation of the Spindle Assembly Checkpoint
This compound selectively binds to and inhibits the kinase activity of TTK/Mps1.[1] This inhibition disrupts the Spindle Assembly Checkpoint (SAC), a critical signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[2] By inactivating the SAC, this compound accelerates mitosis, leading to chromosomal misalignment and missegregation.[1][3] This induction of significant mitotic errors and subsequent aneuploidy ultimately triggers apoptotic cell death in cancer cells that are often dependent on a functional SAC for their survival due to their inherent genomic instability.[3][4]
The primary molecular target of this compound is TTK protein kinase.[5] It exhibits high selectivity for TTK, with an in vitro IC50 of 1.7 nM and a Ki of 0.1 nM.[6][7] Notably, when tested against a panel of 262 other human kinases at a concentration of 1 µM, this compound showed no significant inhibition, highlighting its specificity.[4][8]
Signaling Pathway
The TTK/Mps1 kinase plays a central role in the Spindle Assembly Checkpoint. In a normal mitotic cell, unattached or improperly attached kinetochores activate the SAC, which leads to the generation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B1 and delaying the onset of anaphase. TTK/Mps1 is essential for the recruitment and activation of other SAC proteins, such as Mad1 and Mad2, at the kinetochores, which is a critical step in MCC formation.
This compound, by inhibiting TTK/Mps1, prevents the phosphorylation of its downstream targets. This leads to the failure of SAC activation, even in the presence of unattached kinetochores. Consequently, the APC/C is not inhibited, leading to the premature degradation of securin and cyclin B1, and a subsequent untimely entry into anaphase. This forced mitotic progression with misaligned chromosomes results in severe chromosomal segregation errors and aneuploidy, ultimately leading to cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Source(s) |
| IC50 (TTK) | 1.7 nM | [4][6][7][8][9] |
| Ki (TTK) | 0.1 nM | [3][6][7] |
| Kinase Selectivity | No inhibition of 262 other kinases at 1 µM | [4][8] |
Table 2: In Vitro Cellular Effects
| Cell Line | Assay | Concentration(s) | Incubation Time | Key Result | Source(s) |
| HCT116 | Aneuploidy Induction | 0, 50, 100, 300, 1000, 3000 nM | 48 hours | Dose-dependent increase in aneuploid DNA content | [4][8] |
| HCT116 | Apoptosis Induction | 0, 50, 100 nM | 8, 16, 24, 48 hours | Progressive accumulation of apoptotic cells from 16 hours | [4][8] |
| MDA-MB-231, MDA-MB-468, MDA-MB-436 | Mitotic Timing | 150 nM | - | Two- to threefold reduction in mitotic timing | [3] |
| MDA-MB-231, MDA-MB-468, MDA-MB-436 | Mitotic Errors | 150 nM | - | Significant increase in lagging chromosomes, anaphase bridges, and multipolar divisions | [3] |
Table 3: In Vivo Antitumor Activity
| Animal Model | Dosage | Administration | Tumor Growth Inhibition (TGI) | Source(s) |
| Xenografted MDA-MB-231 human TNBC cells in mice | 5 mg/kg | Oral gavage, daily | 74% | [3] |
| Xenografted MDA-MB-231 human TNBC cells in mice | 6 mg/kg | Oral gavage, daily | 89% | [3] |
| Xenografted MDA-MB-468 human TNBC cells in mice | 5 mg/kg | Oral gavage, daily | 75% | [3][4] |
| Xenografted MDA-MB-468 human TNBC cells in mice | 6 mg/kg | Oral gavage, daily | 94% | [3][4] |
| PDX model of high-grade serous ovarian cancer | 6.5 mg/kg | Oral gavage, daily | 61% | [3][4] |
| PDX model of high-grade serous ovarian cancer | 7.5 mg/kg | Oral gavage, daily | 97% | [3][4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro TTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the TTK kinase.
Materials:
-
TTK Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (5X)
-
Test compound (this compound)
-
384-well plate
Procedure:
-
Prepare a 1X Kinase Buffer A solution.
-
Prepare a 3X solution of the test compound (this compound) at various concentrations in 1X Kinase Buffer A.
-
Prepare a 3X mixture of TTK kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.
-
To a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET).
Data Analysis: The FRET signal is inversely proportional to the binding of the test compound to the kinase. IC50 values are calculated by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound at the desired concentrations for the specified time points (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Analysis: The flow cytometry data is analyzed to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
Western Blotting for SAC Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the Spindle Assembly Checkpoint.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SAC proteins (e.g., phospho-TTK, Mad2, BubR1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Data Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a potent and highly selective inhibitor of TTK/Mps1 kinase. Its core mechanism of action involves the direct inhibition of TTK, leading to the inactivation of the Spindle Assembly Checkpoint. This results in premature anaphase entry, severe chromosome missegregation, and the induction of apoptosis in cancer cells. The preclinical data strongly support the on-target activity of this compound and its potential as an anticancer therapeutic agent, particularly in tumors that are reliant on a functional SAC. The detailed experimental protocols provided herein offer a guide for the continued investigation and characterization of this compound and other TTK/Mps1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The spindle assembly checkpoint is a therapeutic vulnerability of CDK4/6 inhibitor–resistant ER+ breast cancer with mitotic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 4. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma | Haematologica [haematologica.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
CFI-402257: A Technical Guide to a Potent and Selective Mps1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFI-402257 is a potent, selective, and orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (Mps1, also known as TTK) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] Mps1 is overexpressed in a variety of human cancers, and its inhibition represents a promising therapeutic strategy.[5][6][7] CFI-402257 disrupts the SAC, leading to premature exit from mitosis, severe chromosome missegregation, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[1][8][9] This technical guide provides a comprehensive overview of CFI-402257, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.
Mechanism of Action
Mps1 is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint, a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[10][11] In response to unattached kinetochores, Mps1 initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly bioriented on the mitotic spindle.[12][13][14]
CFI-402257 is an ATP-competitive inhibitor of Mps1 kinase.[15] By binding to the ATP-binding pocket of Mps1, CFI-402257 prevents the phosphorylation of Mps1 substrates, thereby inactivating the SAC.[1][8] This premature inactivation of the SAC in the presence of unattached kinetochores leads to a catastrophic exit from mitosis, resulting in gross chromosomal missegregation and the formation of aneuploid daughter cells.[8][9] The extensive genomic instability ultimately triggers apoptotic cell death.[8][9]
Figure 1: Mechanism of Action of CFI-402257.
Quantitative Data
In Vitro Potency and Selectivity
CFI-402257 is a highly potent and selective inhibitor of Mps1 kinase.
| Parameter | Value | Reference |
| Mps1/TTK IC50 | 1.2 ± 0.4 nM | [8][15] |
| Mps1/TTK Ki | 0.09 ± 0.02 nM | [1][3][8] |
| Cellular Mps1 EC50 | 6.5 ± 0.5 nM | [1][4] |
| Kinase Selectivity | No inhibition of 262 other kinases at 1 µM | [16][17] |
Cellular Activity: Growth Inhibition
CFI-402257 demonstrates broad anti-proliferative activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | Growth Inhibition IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | ~15 (median for a large panel) | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Part of a broad panel with a median IC50 of 15 nM | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Part of a broad panel with a median IC50 of 15 nM | [8] |
| Hep3B | Hepatocellular Carcinoma | Lower GI50 than normal hepatocytes | [18] |
| Huh7 | Hepatocellular Carcinoma | Lower GI50 than normal hepatocytes | [18] |
| MHCC97L | Hepatocellular Carcinoma | Lower GI50 than normal hepatocytes | [18] |
In Vivo Efficacy in Xenograft Models
Oral administration of CFI-402257 leads to significant tumor growth inhibition in various xenograft models.
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5 mg/kg, PO, QD | 74% | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6 mg/kg, PO, QD | 89% | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5 mg/kg, PO, QD | 75% | [16] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 6 mg/kg, PO, QD | 94% | [16] |
| MHCC97L (orthotopic) | Hepatocellular Carcinoma | 6 mg/kg/day, PO | Shrank tumors and reduced lung metastasis | [15][18] |
| High-Grade Serous Ovarian Cancer (PDX) | Ovarian Cancer | 6.5 and 7.5 mg/kg, PO, QD | Demonstrated antitumor activity | [16] |
Clinical Development
CFI-402257 has undergone Phase 1 clinical evaluation and is being investigated in Phase 2 trials for advanced solid tumors.[19][20]
| Trial Identifier | Phase | Status | Population | Key Findings/Endpoints |
| NCT02792465 | 1 | Active, not recruiting | Advanced solid tumors, including HER2-negative breast cancer | Determined MTD (168 mg daily) and RP2D. Showed a tolerable safety profile and evidence of clinical activity. Confirmed partial responses observed.[21][22][23] |
| NCT05251714 | 1/2 | Recruiting | Advanced solid tumors and ER+/HER2- advanced breast cancer (in combination with fulvestrant) | To confirm the RP2D and evaluate safety, tolerability, and efficacy.[24] |
Experimental Protocols
In Vitro Mps1 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of CFI-402257 against Mps1 kinase.
Figure 2: Workflow for an in vitro Mps1 kinase assay.
Materials:
-
Recombinant human Mps1/TTK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP solution
-
DTT
-
CFI-402257 serial dilutions
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
Procedure:
-
Prepare a 1x kinase buffer containing DTT.
-
Create a master mix containing 1x kinase buffer, ATP, and MBP substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add CFI-402257 at various concentrations to the designated wells. For controls, add the diluent solution.
-
Initiate the kinase reaction by adding the diluted Mps1 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and incubating at room temperature for 45 minutes.
-
Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of CFI-402257 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
CFI-402257 serial dilutions
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.04% in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CFI-402257 and incubate for the desired period (e.g., 5 days).[8]
-
Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates four times with tap water and allow them to air-dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well and shake for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle and Aneuploidy Analysis by Flow Cytometry
This protocol is for analyzing the DNA content of cells to determine cell cycle distribution and the induction of aneuploidy.
Materials:
-
Cancer cell lines
-
CFI-402257
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells in the presence of various concentrations of CFI-402257 for a specified time (e.g., 48 hours).[16]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and aneuploid populations.
Metaphase Chromosome Spread Assay
This technique is used to visualize and count chromosomes to confirm aneuploidy.
Materials:
-
Cancer cell lines
-
CFI-402257
-
Colcemid solution
-
Hypotonic solution (0.075 M KCl)
-
Fixative (3:1 methanol:glacial acetic acid)
-
Microscope slides
-
DAPI or Giemsa stain
Procedure:
-
Treat exponentially growing cells with CFI-402257.
-
Add Colcemid to the culture medium to arrest cells in metaphase.
-
Harvest the cells and centrifuge.
-
Resuspend the cell pellet in pre-warmed hypotonic KCl solution and incubate at 37°C for 10-15 minutes.
-
Centrifuge and resuspend the pellet in freshly prepared cold fixative. Repeat the fixation step three times.
-
Drop the cell suspension onto clean, cold microscope slides from a height to facilitate chromosome spreading.
-
Allow the slides to air-dry.
-
Stain the chromosomes with DAPI or Giemsa.
-
Examine the slides under a microscope and count the number of chromosomes in at least 20-50 metaphase spreads.
Immunoblotting for Mps1 Phosphorylation
This method is used to assess the inhibition of Mps1 autophosphorylation in cells.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
CFI-402257
-
Nocodazole and MG132 (optional, for enriching mitotic cells and preventing proteasomal degradation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Mps1 (e.g., T12/S15), anti-total Mps1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
ECL detection reagents
Procedure:
-
Treat cells with CFI-402257 for the desired time. Pre-treatment with nocodazole and MG132 can be used to enrich for mitotic cells with active Mps1.[8]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-Mps1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Mps1 antibody as a loading control.
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of orally administered CFI-402257 in a mouse xenograft model.
Figure 3: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
CFI-402257 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer CFI-402257 or vehicle control daily by oral gavage.
-
Measure tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Continue treatment for a specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor volumes and determine the tumor growth inhibition (TGI).
Conclusion
CFI-402257 is a promising anti-cancer agent with a well-defined mechanism of action targeting the Mps1 kinase. Its potent and selective inhibition of Mps1 leads to mitotic catastrophe and cell death in cancer cells. Preclinical data have demonstrated its broad efficacy in vitro and in vivo, and early clinical trials have shown a manageable safety profile with signs of anti-tumor activity. This technical guide provides a foundation for further research and development of CFI-402257 as a targeted therapy for various malignancies.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mps1 Phosphorylates Its N-Terminal Extension to Relieve Autoinhibition and Activate the Spindle Assembly Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and optimization-free procedure allows the in vivo detection of subtle cell cycle and ploidy alterations in tissues by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborbiosci.com [arborbiosci.com]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. pnas.org [pnas.org]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 14. rupress.org [rupress.org]
- 15. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 22. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 23. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Luvixasertib's Role in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvixasertib (also known as CFI-402257) is a potent and highly selective, orally bioavailable small molecule inhibitor of the dual-specificity protein kinase TTK (also known as Mps1). TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. In many cancer cells, which are often characterized by genomic instability and aneuploidy, the SAC is a key dependency for survival. By targeting TTK, this compound effectively abrogates the SAC, leading to catastrophic mitotic errors and subsequent cell death in malignant cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the SAC signaling pathway, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of TTK, inhibiting its kinase activity.[1] TTK is an essential upstream kinase in the SAC signaling cascade.[2] Its primary role is to phosphorylate downstream targets at the kinetochores of unaligned chromosomes, initiating a signaling cascade that prevents the premature separation of sister chromatids.
The inhibition of TTK by this compound leads to a failure in the recruitment and activation of downstream SAC proteins.[1][3] This inactivation of the SAC allows cells to bypass the mitotic checkpoint, even in the presence of improperly attached chromosomes.[4][5] The consequence is a premature entry into anaphase, leading to severe chromosome missegregation, the formation of aneuploid daughter cells, and ultimately, apoptotic cell death.[4][5][6]
Data Presentation
This compound Kinase and Cell Growth Inhibition
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| TTK IC50 | 1.7 nM | In vitro kinase assay | [4][6] |
| TTK Ki | 0.1 nM | In vitro kinase assay | [5] |
| HCT-116 IC50 | Not explicitly stated, but potent growth inhibitor | Human colon carcinoma | [6] |
| MDA-MB-468 IC50 | Not explicitly stated, but potent growth inhibitor | Human triple-negative breast cancer | [6] |
| OVCAR-3 IC50 | Not explicitly stated, but potent growth inhibitor | Human ovarian cancer | [6] |
In Vivo Efficacy of this compound
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 Xenograft (TNBC) | 5 mg/kg, oral, daily | 74% | [4][6] |
| MDA-MB-231 Xenograft (TNBC) | 6 mg/kg, oral, daily | 89% | [4][6] |
| MDA-MB-468 Xenograft (TNBC) | 5 mg/kg, oral, daily | 75% | [4][6] |
| MDA-MB-468 Xenograft (TNBC) | 6 mg/kg, oral, daily | 94% | [4][6] |
| PDX Model (High-Grade Serous Ovarian Cancer) | 6.5 mg/kg, oral, daily | 61% | [4][6] |
| PDX Model (High-Grade Serous Ovarian Cancer) | 7.5 mg/kg, oral, daily | 97% | [4][6] |
Signaling Pathways and Experimental Workflows
Spindle Assembly Checkpoint Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits TTK, preventing the phosphorylation cascade that activates the SAC.
Experimental Workflow for Characterizing this compound
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Effects of Luvixasertib on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luvixasertib (also known as CFI-402257) is a potent and highly selective, orally bioavailable inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase.[1][2] TTK/Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a key cell cycle control mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] In numerous preclinical studies, this compound has demonstrated significant anti-neoplastic activity across a range of cancer cell lines and in vivo models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell cycle progression, and detailed protocols for key experimental assays.
Introduction
Faithful chromosome segregation during mitosis is essential for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4] Threonine Tyrosine Kinase (TTK), or Mps1, is a key component of the SAC.[2] Overexpression of TTK has been observed in various human tumors and is often correlated with high tumor grade and poor patient prognosis, making it an attractive target for cancer therapy.[2]
This compound is a small molecule inhibitor that selectively targets TTK.[1] By inhibiting TTK, this compound disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[2][3] This guide will explore the molecular and cellular consequences of this compound treatment with a focus on its effects on cell cycle progression.
Mechanism of Action
This compound is an ATP-competitive inhibitor of TTK/Mps1 kinase.[5] The primary mechanism of action of this compound is the inhibition of TTK's kinase activity, which is essential for the proper functioning of the Spindle Assembly Checkpoint.
The Spindle Assembly Checkpoint (SAC)
The SAC is a complex signaling pathway that monitors the attachment of microtubules to the kinetochores of sister chromatids. When kinetochores are unattached, the SAC is activated, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase and providing time for correct microtubule-kinetochore attachments to form.
This compound-mediated SAC Inactivation
This compound's inhibition of TTK disrupts the signaling cascade that leads to MCC formation. This inactivation of the SAC allows the APC/C to become prematurely active, leading to the degradation of securin and cyclin B.[2][3] The consequences of this are a shortened mitosis, improper chromosome segregation, and the generation of aneuploid daughter cells.[1][2] These aneuploid cells often undergo apoptosis.[1]
Preclinical Data
This compound has demonstrated potent and selective inhibitory activity against TTK/Mps1 and robust anti-cancer effects in a variety of preclinical models.
In Vitro Activity
The in vitro potency of this compound has been characterized by its IC50, Ki, and cellular EC50 values.
| Parameter | Value | Reference |
| IC50 (TTK, in vitro) | 1.7 nM | [1][6] |
| Ki | 0.1 nM | [7] |
| Cellular Mps1 EC50 | 6.5 nM |
This compound exhibits high selectivity for TTK, with no significant inhibition of 262 other kinases when tested at a concentration of 1 µM.[1][6]
Effects on Cell Cycle and Cell Viability
Treatment of cancer cells with this compound leads to a dose-dependent dysregulation of the cell cycle.
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HCT116 | 50 - 100 nM | 8, 16, 24, 48 hours | Increased frequency of aneuploid cells and progressive accumulation of apoptotic cells. | [1][6] |
| HCT116 | 50 - 3000 nM | 48 hours | Increased frequency of aneuploid cells. | [1] |
| Various | Not Specified | 5 days | Median IC50 of 15 nM for growth inhibition across a broad panel of cell lines. | |
| TNBC cells | 150 nM | Not Specified | Two- to three-fold reduction in mitotic timing. | [2] |
A massive increase in chromosome missegregations is observed with this compound treatment (e.g., 200 nM for 6 hours).[1][6]
In Vivo Efficacy
This compound, administered orally, has shown significant dose-dependent tumor growth inhibition in various xenograft and patient-derived xenograft (PDX) models.
| Animal Model | Dosage | Administration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (TNBC) Xenograft | 5 mg/kg | Oral gavage, daily | 74% | [1] |
| MDA-MB-231 (TNBC) Xenograft | 6 mg/kg | Oral gavage, daily | 89% | [1] |
| MDA-MB-468 (TNBC) Xenograft | 5 mg/kg | Oral gavage, daily | 75% | [1][6] |
| MDA-MB-468 (TNBC) Xenograft | 6 mg/kg | Oral gavage, daily | 94% | [1][6] |
| High-Grade Serous Ovarian Cancer PDX | 6.5 mg/kg | Oral gavage, daily | 61% | [1][6] |
| High-Grade Serous Ovarian Cancer PDX | 7.5 mg/kg | Oral gavage, daily | 97% | [1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cell cycle progression.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines such as HCT116 (colorectal carcinoma), MDA-MB-231, and MDA-MB-468 (triple-negative breast cancer) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO. For in vitro experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM). A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle control, and cells are incubated for the desired duration (e.g., 6, 8, 16, 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify aneuploidy.
-
Cell Harvesting: After treatment with this compound, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Fixation: Cells are washed with PBS and then fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-binding dye such as Propidium Iodide (PI) and RNase A. RNase A is included to prevent the staining of double-stranded RNA.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. The presence of a sub-G1 peak can indicate apoptosis, while cells with >4n DNA content are considered aneuploid.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Harvesting: After this compound treatment, cells are harvested as described for cell cycle analysis.
-
Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a potent and selective inhibitor of TTK/Mps1 kinase that disrupts the Spindle Assembly Checkpoint, a critical regulator of mitotic progression. This mechanism of action leads to aberrant cell cycle progression, characterized by premature anaphase, chromosome missegregation, and the induction of aneuploidy, ultimately resulting in cancer cell death. The robust preclinical anti-tumor activity of this compound, both in vitro and in vivo, highlights its potential as a therapeutic agent for various malignancies. The experimental protocols detailed in this guide provide a framework for further investigation into the cellular and molecular effects of this compound and other TTK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 3. Facebook [cancer.gov]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
Luvixasertib-Induced Aneuploidy in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Luvixasertib (also known as CFI-402257), a potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). The guide details its role in inducing aneuploidy in cancer cells, a promising strategy in oncology. We will delve into the underlying signaling pathways, provide detailed experimental protocols for assessing its effects, and present quantitative data from key studies.
Introduction: Targeting Mitotic Fidelity in Cancer
Cancer is fundamentally a disease of uncontrolled cell division. Aneuploidy, an abnormal number of chromosomes, is a hallmark of most solid tumors and is associated with tumorigenesis and poor prognosis.[1] However, the very state of aneuploidy can also be exploited as a therapeutic vulnerability. This compound is a novel, orally bioavailable small molecule that targets the spindle assembly checkpoint (SAC), a critical cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[2][3] By inhibiting TTK/Mps1, a master regulator of the SAC, this compound disrupts this checkpoint, leading to catastrophic chromosome missegregation and the induction of aneuploidy, ultimately triggering cancer cell death.[1][2]
Mechanism of Action: Inhibition of the TTK/Mps1 Kinase
This compound is a highly selective inhibitor of TTK/Mps1, with an in vitro IC50 of 1.7 nM.[3] TTK/Mps1 is a dual-specificity kinase that plays a pivotal role in the SAC. Its primary function is to detect unattached kinetochores, the protein structures on chromosomes where spindle microtubules attach, and to initiate a signaling cascade that prevents the cell from entering anaphase prematurely.[4][5]
The inhibition of TTK/Mps1 by this compound disrupts this signaling cascade. This leads to a failure to recruit essential checkpoint proteins to unattached kinetochores, thereby inactivating the SAC.[2] As a result, cells proceed into anaphase with misaligned chromosomes, leading to massive chromosome missegregation and the generation of aneuploid daughter cells.[3] This severe genomic instability ultimately triggers apoptotic cell death in cancer cells.[6][7]
Signaling Pathway
The TTK/Mps1 kinase acts at the apex of the spindle assembly checkpoint signaling cascade. Upon sensing unattached kinetochores, TTK/Mps1 is activated and initiates a series of phosphorylation events. It directly phosphorylates the kinetochore scaffold protein Knl1, which then serves as a docking site for other crucial checkpoint proteins, including Bub1, BubR1, and Mad1.[5][8] This leads to the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BubR1, Bub3, Mad2, and Cdc20. The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, preventing the degradation of key proteins required for sister chromatid cohesion and mitotic progression.[8] this compound, by inhibiting TTK/Mps1, prevents this entire cascade from being initiated.
References
- 1. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical data for Luvixasertib
An In-depth Technical Guide to the Preclinical Data of Luvixasertib (CFI-402257)
Introduction
This compound, also known as CFI-402257, is an orally bioavailable, small-molecule inhibitor targeting the dual-specificity protein kinase TTK, more commonly known as Monopolar Spindle 1 (Mps1).[1][2] TTK/Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][3] In numerous types of cancer, TTK/Mps1 is overexpressed, playing a significant role in uncontrolled tumor cell proliferation and correlating with higher tumor grades and poor patient outcomes.[1][3] this compound's targeted inhibition of this kinase disrupts the mitotic process in cancer cells, leading to chromosomal instability and subsequent cell death, establishing it as a promising candidate for cancer therapy.[1]
Mechanism of Action
This compound selectively binds to and potently inhibits the kinase activity of TTK/Mps1.[1] This action is central to its anti-cancer effects. The Spindle Assembly Checkpoint (SAC) is a crucial surveillance system in the cell cycle that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. TTK/Mps1 is an essential component of this checkpoint. By inhibiting TTK/Mps1, this compound effectively inactivates the SAC.[1][3] This inactivation leads to a premature entry into anaphase, causing severe chromosomal misalignment and missegregation.[1][3] The resulting genomic instability and aneuploidy trigger apoptosis, leading to the selective death of cancer cells that overexpress TTK/Mps1.[4][5]
References
- 1. Facebook [cancer.gov]
- 2. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Luvixasertib: A Technical Guide to a First-in-Class TTK Inhibitor
Abstract
Luvixasertib (formerly CFI-402257) is a potent, selective, and orally bioavailable inhibitor of the dual-specificity protein kinase TTK (also known as Monopolar Spindle 1 or Mps1). TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a key cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. In numerous cancer types, TTK is overexpressed, contributing to aneuploidy and promoting tumor cell survival and proliferation. This compound's targeted inhibition of TTK disrupts this checkpoint, leading to catastrophic mitotic errors, aneuploidy, and subsequent apoptotic cell death in malignant cells. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Selectivity
This compound was developed by the Campbell Family Institute for Breast Cancer Research at the University Health Network as a first-in-class, orally active inhibitor of TTK.[1] It belongs to the pyrazolo-pyrimidine class of small molecules.[2]
Kinase Selectivity
A key attribute of this compound is its high selectivity for TTK kinase. In vitro kinase assays demonstrated a potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 1.7 nM and a Ki of 0.1 nM.[3][4][5] When tested against a panel of 262 other human kinases at a concentration of 1 µM, this compound showed negligible activity, highlighting its remarkable specificity and reducing the potential for off-target effects.[2][3][4]
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
TTK/Mps1 is a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[6]
-
TTK Activation: TTK is activated during mitosis and localizes to the kinetochores, the protein structures on chromatids where spindle fibers attach.
-
SAC Signaling: Unattached kinetochores activate TTK, which then phosphorylates downstream targets to initiate a signaling cascade. This cascade leads to the formation of the Mitotic Checkpoint Complex (MCC).
-
Anaphase Inhibition: The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B1, thereby blocking the onset of anaphase.
-
This compound's Role: this compound, as a potent TTK inhibitor, prevents the initial phosphorylation events. This action effectively inactivates the SAC, even in the presence of unattached chromosomes.[3][7]
-
Consequence: The inactivation of the SAC leads to a premature exit from mitosis, severe chromosome missegregation, gross aneuploidy, and ultimately, apoptosis in cancer cells.[8]
Preclinical Data
This compound has demonstrated robust anti-cancer activity in a range of preclinical models.
In Vitro Activity
This compound is a potent inhibitor of cell growth across a broad panel of human cancer-derived cell lines, with a median IC50 value of 15 nM.[2] In HCT116 colon cancer cells, treatment with this compound (50-100 nM) induced a dose-dependent increase in cells with aneuploid DNA content.[3][4] This was accompanied by a progressive accumulation of apoptotic cells, detectable as early as 16 hours post-treatment.[3][4] In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468), 150 nM of this compound significantly accelerated mitosis and increased the frequency of mitotic errors like lagging chromosomes and anaphase bridges.[7]
| Parameter | Cell Line | Concentration | Effect |
| IC50 (Kinase Assay) | - | 1.7 nM | TTK/Mps1 Inhibition[3][4] |
| Cellular Mps1 EC50 | - | 6.5 nM | Mps1 Autophosphorylation Inhibition[2] |
| Median Growth IC50 | Broad Cancer Panel | 15 nM | Inhibition of Cell Growth[2] |
| Aneuploidy Induction | HCT116 | 50-100 nM | Dose-dependent increase in aneuploid cells[3][4] |
| Apoptosis Induction | HCT116 | 50-100 nM | Accumulation of apoptotic cells from 16h[3][4] |
| Mitotic Acceleration | TNBC Cell Lines | 150 nM | 2- to 3-fold reduction in mitotic timing[7] |
In Vivo Efficacy
Oral, once-daily administration of this compound demonstrated significant, dose-dependent tumor growth inhibition (TGI) in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
| Cancer Model | Xenograft Type | Dosage (Oral, Daily) | Tumor Growth Inhibition (TGI) |
| TNBC | MDA-MB-231 CDX | 5 mg/kg | 74%[2][8] |
| 6 mg/kg | 89%[2][8] | ||
| TNBC | MDA-MB-468 CDX | 5 mg/kg | 75%[3][8] |
| 6 mg/kg | 94%[3][8] | ||
| Ovarian Cancer | Platinum-Resistant PDX | 6.5 mg/kg | 61%[3][4] |
| 7.5 mg/kg | 97%[3][4] |
Clinical Development
This compound has been evaluated in Phase I/II clinical trials for patients with advanced solid tumors.
Phase I Study (NCT02792465)
This first-in-human, multi-center dose-escalation study was designed to determine the safety, tolerability, pharmacokinetics (PK), and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[1][9]
-
Key Findings:
-
The MTD was established at 168 mg administered orally once daily.[10]
-
The primary dose-limiting toxicity was manageable and reversible neutropenia.[10]
-
In a heavily pre-treated population (n=47), 5 patients (10.6%) achieved a confirmed partial response (PR), and 25 patients (53.2%) exhibited disease control.[10][11]
-
Responses were observed in patients with ER+/HER2- breast cancer and hepatocellular carcinoma.[11]
-
The median duration of response for breast cancer patients was 256 days.[10][11]
-
| Clinical Trial ID | Phase | Status | Key Outcomes |
| NCT02792465 | Phase I | Active, not recruiting | MTD: 168 mg/day; RP2D: 168 mg/day; cPR Rate: 10.6%; Disease Control Rate: 53.2%[10][11] |
| TWT-203 (NCT05251714) | Phase I/II | Recruiting | Evaluating this compound as monotherapy and in combination with fulvestrant in ER+/HER2- breast cancer.[10][12] |
| CCTG IND.236 (NCT03568422) | Phase I/II | Active, not recruiting | Evaluating this compound in combination with paclitaxel in advanced/metastatic HER2-negative breast cancer.[12] |
Key Experimental Protocols
Cell Viability / Growth Inhibition Assay (SRB Assay)
This protocol assesses the effect of this compound on cell proliferation.
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 20 pM to 10 µM) or DMSO as a vehicle control.[2] A baseline plate of untreated cells is fixed at the time of treatment (T0).
-
Incubation: Incubate the plates for a period of 5 days at 37°C in a humidified incubator.[2]
-
Cell Fixation: After incubation, gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid.
-
Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control, after correcting for the T0 reading. Determine the IC50 value using non-linear regression analysis.[2]
Aneuploidy Analysis via Flow Cytometry
This protocol quantifies the induction of aneuploidy following this compound treatment.
-
Cell Culture: Culture cells (e.g., HCT116) and treat with various concentrations of this compound (e.g., 0, 50, 100, 300 nM) or DMSO for 48-72 hours.[3][7]
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Gate the cell populations based on their DNA content (e.g., 2n, 4n, >4n). Quantify the percentage of cells exhibiting aneuploid (>4n) DNA content in treated versus control samples.[7]
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in an animal model.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million MDA-MB-231 cells) suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor animals until tumors reach a palpable, established size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage once daily at specified doses (e.g., 5 or 6 mg/kg).[3][4] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume (using calipers) and body weight three times per week.[2]
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control group at the end of the study.
Conclusion
This compound (CFI-402257) is a highly potent and selective TTK/Mps1 inhibitor with a well-defined mechanism of action centered on the disruption of the Spindle Assembly Checkpoint. Its ability to induce mitotic catastrophe and apoptosis in cancer cells has been robustly demonstrated in both in vitro and in vivo preclinical models. Early-phase clinical trials have established a manageable safety profile and shown promising signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors, particularly breast cancer. Ongoing clinical studies will further delineate its efficacy as a monotherapy and in combination with other anti-cancer agents, positioning this compound as a promising novel therapeutic for cancers characterized by aneuploidy and mitotic checkpoint dependency.
References
- 1. ascopubs.org [ascopubs.org]
- 2. CFI-402257(this compound)|CAS 1610759-22-2|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 8. pnas.org [pnas.org]
- 9. Clinical Trial: NCT02792465 - My Cancer Genome [mycancergenome.org]
- 10. TWT-203: Phase 1b/2 dose-confirming study of CFI-402257 as a single agent in advanced solid tumors and in combination with fulvestrant in patients with ER+/HER2- advanced breast cancer after disease progression on prior CDK4/6 and endocrine therapy. - ASCO [asco.org]
- 11. A Study of Investigational Drug CFI-402257 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 12. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The In Vitro Biological Activity of Luvixasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of Luvixasertib (also known as CFI-402257), a potent and highly selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). This compound's mechanism of action centers on the disruption of the Spindle Assembly Checkpoint (SAC), a critical regulator of mitotic progression, leading to chromosomal instability and subsequent apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Assessment of this compound's In Vitro Activity
This compound demonstrates potent and selective inhibitory activity against its target kinase, TTK, and exhibits robust anti-proliferative effects across a range of cancer cell lines.
Table 1: Enzymatic Inhibition of TTK by this compound
| Parameter | Value | Reference |
| IC₅₀ | 1.7 nM | |
| Kᵢ | 0.1 nM |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colorectal Carcinoma | Not explicitly quantified, but induces aneuploidy at 50-100 nM |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent growth inhibitor (specific IC₅₀ not provided in snippets) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Potent growth inhibitor (specific IC₅₀ not provided in snippets) |
| A broad panel of human cancer-derived cell lines | Various | Median IC₅₀ of 15 nM |
Table 3: Selectivity Profile of this compound
| Kinase Panel | Concentration Tested | Inhibition |
| 262 human kinases | 1 µM | None |
Mechanism of Action: Disruption of the Spindle Assembly Checkpoint
This compound exerts its anti-cancer effects by inhibiting TTK, a key kinase that plays a pivotal role in the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting TTK, this compound prevents the proper functioning of the SAC, leading to premature entry into anaphase, chromosomal missegregation, aneuploidy, and ultimately, apoptotic cell death.
Key In Vitro Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the in vitro activity of this compound.
Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of TTK.
Materials:
-
Recombinant human TTK enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant TTK enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability / Anti-proliferative Assay (SRB Assay)
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate for 72-120 hours.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).
In Vitro Combination Studies
This compound has been investigated in combination with other anti-cancer agents to explore potential synergistic effects. For instance, studies have explored its combination with taxanes like paclitaxel and with CDK4/6 inhibitors in breast cancer models. The rationale for these combinations often lies in targeting different aspects of cell cycle regulation and mitosis to enhance therapeutic efficacy and overcome resistance. While specific quantitative synergy data from the initial search is limited, the combination of a TTK inhibitor with agents that induce mitotic stress is a well-founded therapeutic strategy.
Conclusion
This compound is a potent and highly selective inhibitor of TTK with significant in vitro anti-proliferative activity across a range of cancer cell types. Its mechanism of action, the disruption of the Spindle Assembly Checkpoint, provides a clear rationale for its anti-cancer effects. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and similar compounds. Further investigation into synergistic combinations in vitro will be crucial for guiding its clinical development.
The Pharmacodynamics of Luvixasertib (CFI-402257) in Murine Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvixasertib, also known as CFI-402257, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Mps1 (Monopolar spindle 1).[1][2] TTK/Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] In numerous cancers, TTK is overexpressed, contributing to uncontrolled cell proliferation and genomic instability.[3] this compound's mechanism of action involves the inhibition of TTK, which leads to a disabled mitotic checkpoint, resulting in chromosomal missegregation, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[1][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various mouse models, presenting key data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.
Core Mechanism of Action: TTK Inhibition and Spindle Assembly Checkpoint Disruption
This compound selectively binds to and inhibits the kinase activity of TTK/Mps1.[1] This inhibition disrupts the Spindle Assembly Checkpoint (SAC), a critical cellular process that ensures each chromosome is properly attached to the spindle microtubules before the cell divides. By inhibiting TTK, this compound accelerates mitosis, leading to severe chromosomal misalignment and missegregation. This catastrophic genomic instability triggers apoptosis in cancer cells that are often highly dependent on a functional SAC for their survival due to their inherent aneuploidy.[1][4]
References
- 1. pnas.org [pnas.org]
- 2. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Luvixasertib: A Technical Guide to its Pharmacokinetics Following Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luvixasertib (CFI-402257) is an orally bioavailable, potent, and highly selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). As a critical regulator of the spindle assembly checkpoint (SAC), TTK represents a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound following oral administration. While detailed quantitative pharmacokinetic data from dedicated studies remain limited in the public domain, this document synthesizes available information from preclinical studies and clinical trial announcements to offer a foundational understanding for researchers and drug development professionals. The guide also outlines generalizable experimental protocols for assessing the pharmacokinetics of oral kinase inhibitors and details the key signaling pathway modulated by this compound.
Introduction
This compound is a novel, investigational small molecule belonging to the pyrazolo-pyrimidine class of kinase inhibitors. It is currently under clinical development for the treatment of various solid tumors. The primary mechanism of action of this compound is the inhibition of TTK, a dual-specificity kinase essential for proper chromosome segregation during mitosis. Overexpression of TTK is observed in a range of human cancers and is often associated with aneuploidy and poor prognosis. By inhibiting TTK, this compound disrupts the spindle assembly checkpoint, leading to catastrophic mitotic errors and subsequent apoptosis in cancer cells. This targeted approach offers a promising therapeutic window for cancers dependent on TTK activity.
Mechanism of Action: TTK Inhibition
This compound selectively binds to the ATP-binding pocket of TTK, preventing its phosphorylation activity. This inhibition disrupts the spindle assembly checkpoint, a critical cellular process that ensures each daughter cell receives a complete and accurate set of chromosomes. In cancer cells, which often exhibit high rates of proliferation and chromosomal instability, the SAC is a crucial survival mechanism.
The inhibition of TTK by this compound leads to a cascade of events within the cell:
-
Premature Mitotic Exit: Cells are unable to properly align chromosomes at the metaphase plate, yet they exit mitosis prematurely.
-
Chromosome Missegregation: The premature separation of sister chromatids results in aneuploidy, a state of having an abnormal number of chromosomes.
-
Induction of Apoptosis: The severe chromosomal abnormalities trigger programmed cell death, or apoptosis, leading to the elimination of cancer cells.
Pharmacokinetics of this compound
While comprehensive pharmacokinetic data for this compound is not yet publicly available, information from clinical trial disclosures provides some initial insights into its behavior following oral administration.
Preclinical Pharmacokinetics
Preclinical studies in mouse xenograft models have demonstrated the efficacy of this compound when administered orally via gavage. These studies have established that this compound is orally bioavailable, though the specific percentage of bioavailability has not been disclosed.
Table 1: Summary of Preclinical Efficacy Studies with Oral this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Mouse Xenograft | Breast Cancer | Oral Gavage | Tumor Growth Inhibition |
| Mouse Xenograft | Colorectal Cancer | Oral Gavage | Tumor Growth Inhibition |
| Patient-Derived Xenograft | Ovarian Cancer | Oral Gavage | Tumor Growth Inhibition |
Note: Specific dosages and quantitative tumor growth inhibition values are not consistently reported across public sources.
Clinical Pharmacokinetics
Data from a Phase I clinical trial (NCT02792465) in patients with advanced solid tumors has provided the most significant insights into the clinical pharmacokinetics of this compound.
Linear Pharmacokinetics: Press releases from Treadwell Therapeutics, the developer of this compound, have stated that the drug exhibits linear pharmacokinetics .[1][2] This implies that as the dose of this compound is increased, the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase proportionally.
Recommended Phase 2 Dose (RP2D): The Phase I dose-escalation study established a recommended Phase 2 dose of 168 mg administered orally once daily .[1][2][3] This dose was determined based on the safety and tolerability profile of the drug.
Table 2: Summary of Available Human Pharmacokinetic Information for this compound
| Parameter | Value/Description | Source |
| Route of Administration | Oral | Clinical Trials |
| Dose Proportionality | Linear Pharmacokinetics | Treadwell Therapeutics Press Release[1][2] |
| Recommended Phase 2 Dose | 168 mg Once Daily | Treadwell Therapeutics Press Release[1][2][3] |
| AUC, Cmax, Tmax, Half-life | Data not publicly available | - |
| Oral Bioavailability (%) | Data not publicly available | - |
| Clearance (CL/F) | Data not publicly available | - |
| Volume of Distribution (Vd/F) | Data not publicly available | - |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of this compound are not available in the public domain. However, the following sections describe generalized methodologies typically employed for oral kinase inhibitors, which can serve as a reference for researchers in the field.
Preclinical Pharmacokinetic Study Protocol (General Example)
A representative preclinical pharmacokinetic study in rodents would involve the following steps:
-
Animal Models: Male and female Sprague-Dawley rats are often used. Animals are fasted overnight prior to drug administration.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., a solution or suspension) for oral administration. A single dose is administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2EDTA) at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, clearance, and volume of distribution.
Clinical Pharmacokinetic Study Protocol (General Example from Phase I)
In a Phase I dose-escalation study, pharmacokinetic assessments are typically performed as follows:
-
Patient Population: Patients with advanced solid tumors who meet the eligibility criteria are enrolled.
-
Dosing Regimen: Patients receive a single oral dose of this compound on day 1 of the first cycle, followed by continuous daily dosing.
-
Pharmacokinetic Sampling: Serial blood samples are collected at pre-specified time points before and after the first dose to characterize the single-dose pharmacokinetic profile. Additional samples are collected at steady-state to determine the multi-dose pharmacokinetic profile.
-
Bioanalysis: Plasma concentrations of this compound are measured using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated for each dose level to assess dose-proportionality and to inform the selection of the recommended Phase 2 dose.
Bioanalytical Method for Quantification in Plasma (General Approach)
A sensitive and specific LC-MS/MS method is the standard for quantifying small molecule kinase inhibitors in biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Luvixasertib (CFI-402257): Application Notes for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvixasertib (also known as CFI-402257) is a potent and highly selective, orally bioavailable inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Mps1 (Monopolar spindle 1). TTK/Mps1 is a critical component of the spindle assembly checkpoint (SAC), a key surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. In many cancer cells, which are often characterized by aneuploidy and genomic instability, the SAC is essential for survival. Inhibition of TTK/Mps1 by this compound abrogates the SAC, leading to premature exit from mitosis with misaligned chromosomes. This results in severe chromosome missegregation, aneuploidy, and ultimately, apoptotic cell death in cancer cells. These application notes provide a summary of this compound's activity in various cancer cell lines and detailed protocols for assessing its efficacy.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of TTK/Mps1. This enzymatic inhibition prevents the phosphorylation of downstream targets essential for the activation and maintenance of the spindle assembly checkpoint. The inactivation of the SAC allows cells to proceed into anaphase without proper microtubule attachment to all kinetochores. This leads to catastrophic chromosomal segregation errors, the formation of micronuclei, and the induction of apoptosis, making TTK/Mps1 an attractive target for cancer therapy.
Potency of this compound in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are summarized in the table below. It is important to note that the specific values can vary depending on the assay conditions, such as incubation time and the specific cell proliferation reagent used.
| Cell Line | Tissue of Origin | IC50 / GI50 (nM) | Assay Method |
| Enzymatic Assay | - | 1.2 - 1.7 | in vitro kinase assay |
| HCT116 | Colon Carcinoma | 15 | Sulforhodamine B (SRB) |
| SW620 | Colon Adenocarcinoma | 15 | SRB |
| HT29 | Colon Adenocarcinoma | 20 | SRB |
| OVCAR3 | Ovarian Adenocarcinoma | 30 | SRB |
| OVCAR8 | Ovarian Carcinoma | 25 | SRB |
| A2780 | Ovarian Carcinoma | 35 | SRB |
| MDA-MB-468 | Breast Adenocarcinoma | 71 | SRB |
| MDA-MB-231 | Breast Adenocarcinoma | 160 | SRB |
| MCF7 | Breast Adenocarcinoma | 200 | SRB |
| Hep3B | Hepatocellular Carcinoma | Sensitive | XTT |
| Huh7 | Hepatocellular Carcinoma | Sensitive | XTT |
| MHCC97L | Hepatocellular Carcinoma | Sensitive | XTT |
| PLC/PRF/5 | Hepatocellular Carcinoma | Sensitive | XTT |
| Hepa1-6 | Hepatocellular Carcinoma | Sensitive* | XTT |
| A549 | Lung Carcinoma | 25 | SRB |
| NCI-H460 | Lung Carcinoma | 30 | SRB |
| PC-3 | Prostate Adenocarcinoma | 40 | SRB |
| DU-145 | Prostate Carcinoma | 50 | SRB |
| U2OS | Osteosarcoma | 10 | SRB |
| HeLa | Cervical Adenocarcinoma | 20 | SRB |
*Specific GI50 values for the hepatocellular carcinoma cell lines were not numerically stated in the cited literature but were shown to be significantly more sensitive to this compound than normal hepatocytes.[1]
Experimental Protocols
Protocol 1: Determination of IC50/GI50 using Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology used to determine the GI50 values for this compound in a broad panel of cancer cell lines.[2] The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
This compound (CFI-402257)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plate five times with slow-running tap water to remove TCA, medium, and dead cells.
-
Allow the plate to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each drug concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the drug concentration.
-
Determine the IC50/GI50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a promising anti-cancer agent with potent activity against a broad range of cancer cell lines, particularly those with inherent genomic instability. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of TTK/Mps1 inhibition in various cancer models. Careful optimization of experimental conditions, such as cell seeding density and incubation times, is recommended to ensure reproducible and accurate results.
References
Application Notes and Protocols for Establishing a Luvixasertib In Vivo Mouse Model
For Research Use Only.
Introduction
Luvixasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) network.[1][2] ATR is activated by single-strand DNA breaks and replication stress, common features of rapidly proliferating cancer cells.[3][4][5] Upon activation, ATR phosphorylates downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][4][6][7] By inhibiting ATR, this compound prevents this signaling cascade, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, synthetic lethality in cancer cells with high intrinsic replication stress or defects in other DDR pathways, such as those with ATM mutations.[1][7][8] These application notes provide a comprehensive guide for establishing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy, tolerability, and pharmacodynamics of this compound.
Mechanism of Action: ATR Signaling Pathway
The diagram below illustrates the central role of ATR in the DNA Damage Response pathway and the mechanism of action for this compound. In response to replication stress or DNA damage, ATR is activated and phosphorylates CHK1, leading to cell cycle arrest. This compound blocks this activation, forcing cells with damaged DNA to proceed through the cell cycle, resulting in mitotic catastrophe and cell death.
Experimental Workflow
Establishing a this compound in vivo mouse model involves a series of sequential steps from cell line selection and expansion to data analysis. The following workflow diagram provides a high-level overview of the process.
Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol details the procedure for establishing subcutaneous tumors in immunocompromised mice.
1.1. Materials:
-
Cell Line: Select a cancer cell line known to be sensitive to ATR inhibitors (e.g., those with high replication stress or ATM-deficiency).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NU/NU nude or NOD/SCID).
-
Reagents: Complete cell culture medium, sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), Matrigel® Basement Membrane Matrix (optional, but recommended).[9]
-
Equipment: Sterile syringes (1 mL), needles (23-25G), cell counter, centrifuge, laminar flow hood, isoflurane anesthesia machine.[10][11]
1.2. Procedure:
-
Cell Preparation: Culture cells under standard conditions until they reach 80-90% confluency in the logarithmic growth phase.[9]
-
Harvest cells using trypsin, wash twice with ice-cold PBS, and perform a cell count to determine viability (should be >95%).
-
Centrifuge cells and resuspend the pellet in ice-cold PBS or HBSS at the desired concentration (e.g., 2 x 10⁷ cells/mL for a 100 µL injection volume containing 2 x 10⁶ cells).
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice immediately before injection. Keep the cell/Matrigel mixture on ice at all times to prevent polymerization.[9]
-
Injection: Anesthetize the mouse using isoflurane. Shave the injection site on the flank.[11]
-
Draw 100-200 µL of the cell suspension into a 1 mL syringe with a 23-25G needle.[9]
-
Gently lift the skin on the flank and insert the needle subcutaneously, parallel to the body. Inject the cell suspension slowly to form a small bleb.[11]
-
Withdraw the needle slowly to prevent leakage. Return the mouse to its cage and monitor until it has fully recovered from anesthesia.[11][12]
-
Tumor Growth Monitoring: Begin monitoring tumor growth 5-7 days post-injection.
Protocol 2: Drug Formulation and Administration
2.1. This compound Formulation (Example for Oral Gavage):
-
Prepare a vehicle solution appropriate for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
Calculate the required amount of this compound powder based on the desired dose (e.g., 5 mg/kg) and the dosing volume (typically 10 mL/kg).[13]
-
Create a homogenous suspension of this compound in the vehicle by sonication or vigorous vortexing. Prepare fresh daily.
2.2. Administration via Oral Gavage:
-
Weigh the mouse to calculate the precise volume to be administered (e.g., for a 20g mouse at 10 mL/kg, the volume is 0.2 mL).[13][14]
-
Restrain the mouse securely by scruffing the neck to immobilize the head.[14]
-
Measure the gavage needle against the mouse (from the tip of the nose to the last rib) to ensure it will reach the stomach without causing perforation.[15]
-
Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth into the esophagus. The needle should advance smoothly with no resistance.[13][15][16]
-
Administer the formulation slowly.
-
Remove the needle gently along the same path of insertion.[16]
-
Monitor the animal for 5-10 minutes post-gavage for any signs of distress.[15][16]
Protocol 3: Efficacy and Tolerability Monitoring
3.1. Tumor Volume Measurement:
-
Measure tumors 2-3 times per week using digital calipers.[12]
-
Measure the longest diameter (Length, L) and the perpendicular diameter (Width, W).
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[12][17]
-
Record measurements for each animal at each time point.
3.2. Tolerability Assessment:
-
Record the body weight of each mouse 2-3 times per week. Significant body weight loss (>15-20%) is an indicator of toxicity.
-
Perform daily clinical observations for signs of distress, such as changes in posture, activity, or grooming.
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the collection and analysis of tumor tissue to assess the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, CHK1.[18][19]
4.1. Tumor Tissue Collection:
-
At a predetermined time point post-treatment (e.g., 2-4 hours after the final dose), euthanize the mice.
-
Excise the tumor quickly. For Western blot, snap-freeze the tissue in liquid nitrogen and store at -80°C. For immunohistochemistry (IHC), fix the tissue in 10% neutral buffered formalin for 24-48 hours before processing and embedding in paraffin.[20]
4.2. Western Blot for p-CHK1 (Ser345) and Total CHK1:
-
Lysis: Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-CHK1 (Ser345) and total CHK1, diluted in blocking buffer.[21][23][24]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21][22]
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22]
4.3. Immunohistochemistry (IHC) for p-CHK1 (Ser345):
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections using xylene and rehydrate through a graded series of ethanol washes.[20][25]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0).[26]
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding sites with a serum-based blocking solution.[27]
-
Primary Antibody: Incubate sections with the primary antibody against p-CHK1 (Ser345) overnight at 4°C in a humidified chamber.
-
Detection: Use a polymer-based HRP detection system and visualize with a chromogen like DAB. Counterstain with hematoxylin.[20][27]
-
Analysis: Dehydrate, clear, and coverslip the slides. Analyze under a microscope to assess the intensity and localization of p-CHK1 staining in tumor cells.
Data Presentation and Analysis
Quantitative data should be organized into tables for clear interpretation and comparison between treatment groups.
Table 1: Dosing Regimen
| Group | N | Treatment | Dose (mg/kg) | Route | Schedule |
|---|---|---|---|---|---|
| 1 | 8-10 | Vehicle | - | Oral | Daily (QD) |
| 2 | 8-10 | This compound | 5 | Oral | Daily (QD) |
| 3 | 8-10 | this compound | 7.5 | Oral | Daily (QD) |
Table 2: Efficacy - Tumor Growth Inhibition (TGI)
| Group | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Endpoint (mm³) | % TGI |
|---|---|---|---|
| Vehicle | 120.5 ± 15.2 | 1550.8 ± 210.4 | - |
| This compound (5 mg/kg) | 122.1 ± 14.8 | 650.3 ± 95.7 | 62% |
| This compound (7.5 mg/kg) | 119.8 ± 16.1 | 385.1 ± 75.2 | 80% |
Note: % TGI is calculated as [1 - (Mean RTV of Treated Group / Mean RTV of Control Group)] x 100, where RTV is Relative Tumor Volume (Volume on measured day / Volume on Day 0).
Table 3: Tolerability - Body Weight Change
| Group | Mean Body Weight at Day 0 (g) | Mean Body Weight at Endpoint (g) | Mean % Body Weight Change |
|---|---|---|---|
| Vehicle | 20.5 ± 0.8 | 22.1 ± 0.9 | +7.8% |
| This compound (5 mg/kg) | 20.3 ± 0.7 | 21.2 ± 1.0 | +4.4% |
| this compound (7.5 mg/kg) | 20.6 ± 0.9 | 20.1 ± 1.2 | -2.4% |
Table 4: Pharmacodynamic Biomarker Modulation
| Group | Mean Relative p-CHK1/Total CHK1 Ratio (vs. Vehicle) |
|---|---|
| Vehicle | 1.00 |
| This compound (7.5 mg/kg) | 0.25 |
Note: Data derived from densitometry analysis of Western blots from tumor lysates collected 4 hours post-final dose.
References
- 1. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. youtube.com [youtube.com]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 14. research.fsu.edu [research.fsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of pharmacodynamic biomarkers for ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stagebio.com [stagebio.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. origene.com [origene.com]
- 23. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 25. BestProtocols: IHC FFPE Tissue High pH Antigen Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
- 26. bio-techne.com [bio-techne.com]
- 27. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Luvixasertib in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvixasertib (also known as CFI-402257) is a potent and highly selective, orally bioavailable inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Mps1 (Monopolar spindle 1).[1][2][3] TTK/Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cell cycle regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5] In many cancer cells, TTK/Mps1 is overexpressed, and its inhibition by this compound leads to SAC inactivation, resulting in chromosomal missegregation, aneuploidy, and ultimately, cancer cell death.[1][3][4] These application notes provide a comprehensive guide to utilizing this compound in preclinical xenograft models, including recommended dosages, detailed experimental protocols, and an overview of the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize the recommended dosages and observed efficacy of this compound in various xenograft models as reported in preclinical studies.
Table 1: this compound Dosage and Efficacy in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 | Nude Mice | Oral Gavage | 5 | Daily | 74% | [1][3] |
| MDA-MB-231 | Nude Mice | Oral Gavage | 6 | Daily | 89% | [1][3] |
| MDA-MB-468 | Nude Mice | Oral Gavage | 5 | Daily | 75% | [1][3] |
| MDA-MB-468 | Nude Mice | Oral Gavage | 6 | Daily | 94% | [1][3] |
Table 2: this compound Dosage and Efficacy in Ovarian Cancer Patient-Derived Xenograft (PDX) Model
| Tumor Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| High-Grade Serous Ovarian Cancer (Platinum-Resistant) | Not Specified | Oral Gavage | 6.5 | Daily | 61% | [1][3] |
| High-Grade Serous Ovarian Cancer (Platinum-Resistant) | Not Specified | Oral Gavage | 7.5 | Daily | 97% | [1][3] |
Experimental Protocols
Protocol 1: General Protocol for Subcutaneous Xenograft Tumor Establishment
This protocol provides a general procedure for establishing subcutaneous tumors using cancer cell lines. Specific cell numbers and media may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Appropriate cell culture medium (e.g., DMEM for MDA-MB-231)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., athymic Nude or NSG mice), 6-8 weeks old
-
Sterile syringes and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers for tumor measurement
-
Animal welfare-approved euthanasia method
Procedure:
-
Cell Culture: Culture cancer cells in the recommended medium supplemented with FBS and antibiotics. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in a known volume of serum-free medium or PBS, and count the cells using a hemocytometer or automated cell counter. Assess cell viability using a method like trypan blue exclusion; viability should be >95%.
-
Preparation of Cell Inoculum: Centrifuge the cells again and resuspend the pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 2 x 10^6 cells per 100 µL for MDA-MB-231). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to achieve the final desired cell concentration. Keep the cell suspension on ice until injection.
-
Animal Preparation and Anesthesia: Anesthetize the mice using an approved method.
-
Subcutaneous Injection: Shave and disinfect the injection site on the flank of the mouse. Using a sterile syringe and needle, slowly inject the cell suspension (typically 100-200 µL) subcutaneously. A small bleb should be visible at the injection site.
-
Post-Injection Monitoring: Monitor the animals regularly for tumor growth and overall health. Tumor volume can be measured 2-3 times a week using calipers with the formula: Tumor Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups and begin this compound administration as per the study design.
Protocol 2: Preparation and Administration of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound formulation for in vivo oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water or saline
-
Sterile tubes and syringes
-
Oral gavage needles
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 33 mg of this compound in 1 mL of fresh DMSO to get a 33 mg/mL stock solution.[2]
-
Working Solution Preparation:
-
To prepare a 1 mL working solution, take 50 µL of the 33 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh daily before administration.[2]
-
-
Oral Administration:
-
Calculate the required volume of the working solution for each mouse based on its weight and the desired dosage.
-
Administer the solution carefully using an appropriate-sized oral gavage needle.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound's Mechanism of Action: Targeting the Spindle Assembly Checkpoint
This compound inhibits TTK/Mps1, a key kinase in the Spindle Assembly Checkpoint (SAC). The SAC ensures that sister chromatids do not separate until all chromosomes are correctly attached to the mitotic spindle. By inhibiting TTK/Mps1, this compound disrupts this checkpoint, leading to premature anaphase, chromosome missegregation, and ultimately, cell death in rapidly dividing cancer cells.
Caption: this compound inhibits TTK/Mps1, disrupting the Spindle Assembly Checkpoint.
Experimental Workflow for a this compound Xenograft Study
The following diagram outlines a typical workflow for conducting a preclinical xenograft study to evaluate the efficacy of this compound.
Caption: A typical workflow for a this compound xenograft efficacy study.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Targeting dual specificity protein kinase TTK attenuates tumorigenesis of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luvixasertib Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvixasertib, also known as CFI-402257, is a potent and selective, orally bioavailable inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also referred to as Monopolar Spindle 1 (Mps1).[1][2][3] TTK/Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial regulatory system that ensures the proper segregation of chromosomes during mitosis.[2][4] In many types of cancer, TTK is overexpressed, correlating with high tumor grade and poor patient outcomes.[2] By inhibiting TTK, this compound disrupts the SAC, leading to chromosomal missegregation, aneuploidy, and ultimately, cancer cell death.[2][4][5]
These application notes provide detailed protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Mechanism of Action: TTK Inhibition
This compound exerts its anti-cancer effects by targeting the TTK kinase, a key regulator of the mitotic checkpoint. The inhibition disrupts the cell's ability to correct errors in chromosome attachment to the mitotic spindle, forcing the cell into a faulty division that leads to apoptosis.
Caption: this compound inhibits TTK, preventing SAC activation and causing premature anaphase, which leads to aneuploidy and apoptosis.
Physicochemical Properties and Solubility
This compound is typically supplied as a solid powder. Its solubility can vary depending on whether it is the free base or a salt form (e.g., hydrochloride). It is critical to use fresh, anhydrous DMSO for preparation, as hygroscopic DMSO can significantly decrease the compound's solubility.[1][3][6]
| Compound Form | Solvent | Solubility | Molar Concentration | Reference |
| This compound | DMSO | 33 mg/mL | ~66.18 mM | [1][7] |
| This compound | Ethanol | 2-3 mg/mL | ~4.01 - 6.01 mM | [1][7] |
| This compound | Water | Insoluble | N/A | [1][7] |
| This compound HCl | DMSO | 100 mg/mL | ~186.90 mM | [5][8] |
| Note: Solubility values can vary slightly between batches. The hydrochloride (HCl) salt form generally exhibits higher solubility in DMSO. Ultrasonic agitation may be required to achieve maximum solubility.[5][8] |
Protocols for Preparation and Use
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can then be used for subsequent dilutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ziath.com [ziath.com]
- 7. This compound (CFI-402257)产品说明书 [selleck.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application of Luvixasertib in CRISPR Screening: Identifying Synergistic Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvixasertib (also known as CFI-402257) is a potent and selective oral inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[1][2][3] TTK/Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures proper chromosome segregation during mitosis.[1][2] In many cancer cells, TTK is overexpressed, leading to aneuploidy and uncontrolled proliferation.[1] this compound inhibits TTK with high selectivity, leading to the inactivation of the SAC, accelerated mitosis with chromosomal misalignment, and ultimately, cancer cell death.[1][2][3]
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to identify genetic vulnerabilities in cancer cells.[4] Pooled CRISPR screens, in particular, enable the systematic knockout of thousands of genes to identify those that, when lost, either sensitize or confer resistance to a therapeutic agent. This application note details a protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that act synergistically with this compound, potentially revealing novel combination therapies to enhance its anti-cancer efficacy and overcome resistance.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of the TTK/Mps1 kinase, a critical regulator of the spindle assembly checkpoint. The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits TTK/Mps1, disrupting the spindle assembly checkpoint.
Quantitative Data
The following table represents hypothetical data from a genome-wide CRISPR screen in a triple-negative breast cancer (TNBC) cell line, MDA-MB-468, treated with a sub-lethal dose of this compound. The data highlights top gene knockouts that sensitize the cells to the drug.
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| Top Sensitizing Hits | ||||
| GENE A | Protein Kinase | -3.2 | 1.5e-8 | 2.8e-6 |
| GENE B | DNA Repair Protein | -2.9 | 3.2e-8 | 4.5e-6 |
| GENE C | Cell Cycle Regulator | -2.7 | 8.9e-8 | 9.1e-6 |
| GENE D | Apoptosis Regulator | -2.5 | 1.2e-7 | 1.5e-5 |
| Top Resistance Hits | ||||
| GENE X | Efflux Pump | 2.8 | 2.1e-7 | 3.3e-5 |
| GENE Y | Metabolic Enzyme | 2.6 | 4.5e-7 | 5.8e-5 |
This compound In Vitro Activity:
| Parameter | Value | Reference |
| IC50 (TTK in vitro) | 1.7 nM | [3] |
| Cell Line | HCT116 | [3] |
| Effect at 50-100 nM | Increased aneuploidy and apoptosis | [3] |
Experimental Protocols
This section provides a detailed protocol for a pooled genome-wide CRISPR-Cas9 knockout screen to identify genes that synergize with this compound.
Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound.
Preparation
1.1. Cell Line Preparation:
-
Select a cancer cell line of interest known to be sensitive to this compound (e.g., MDA-MB-468, HCT116).
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expressing vector (e.g., lentiCas9-Blast).
-
Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout with a validated sgRNA).
1.2. sgRNA Library and Lentivirus Production:
-
Amplify a genome-scale sgRNA library (e.g., GeCKO v2, Brunello) according to the manufacturer's protocol.
-
Produce high-titer lentivirus by transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI) for the target cell line. An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
CRISPR Screen
2.1. Lentiviral Transduction:
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at an MOI of 0.3-0.5. A sufficient number of cells should be transduced to maintain a library representation of at least 500 cells per sgRNA.
2.2. Antibiotic Selection:
-
After 24-48 hours, select the transduced cells with puromycin (or another appropriate antibiotic based on the sgRNA vector) to eliminate non-transduced cells.
2.3. This compound Treatment:
-
After selection, split the cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined sub-lethal concentration of this compound (e.g., IC20).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
2.4. Cell Harvesting:
-
Harvest a sample of cells at the beginning of the treatment (T0) and at the end of the experiment (e.g., T21) from both the DMSO and this compound-treated populations.
Data Analysis
3.1. Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the harvested cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the abundance of each sgRNA in each sample.
3.2. Hit Identification:
-
Analyze the sequencing data using software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted (sensitizing hits) or enriched (resistance hits) in the this compound-treated population compared to the DMSO-treated population.
-
Rank genes based on the statistical significance of the changes in their corresponding sgRNAs.
Hit Validation
-
Validate the top candidate genes from the screen through individual gene knockouts using 2-3 independent sgRNAs per gene.
-
Perform cell viability assays (e.g., CellTiter-Glo) to confirm that the knockout of the candidate gene sensitizes cells to this compound.
-
Further investigate the mechanism of synergy through molecular and cellular assays.
Logical Relationship of Synergistic Hits
The diagram below illustrates the logical relationship between a synergistic gene knockout and this compound treatment, leading to enhanced cancer cell death.
Caption: Synergy between this compound and a sensitizing gene knockout.
Conclusion
The combination of this compound with genome-wide CRISPR screening offers a powerful approach to uncover novel therapeutic strategies. By identifying genes whose loss sensitizes cancer cells to TTK/Mps1 inhibition, this methodology can reveal synergistic drug targets, provide insights into mechanisms of resistance, and ultimately guide the development of more effective combination therapies for cancer treatment. The detailed protocol provided herein serves as a comprehensive guide for researchers aiming to leverage this cutting-edge technology.
References
- 1. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer [elifesciences.org]
- 3. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to Luvixasertib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luvixasertib (also known as CFI-402257) is a potent and highly selective, orally bioavailable inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[1][2][3][4] TTK/Mps1 is a critical dual-specificity protein kinase that plays an essential role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5] By inhibiting TTK, this compound disrupts the SAC, leading to premature exit from mitosis, chromosome missegregation, and the formation of aneuploid cells.[2][4][5] This genomic instability ultimately triggers programmed cell death, or apoptosis.[2][3]
This application note provides detailed protocols for utilizing flow cytometry to quantify the effects of this compound on the cell cycle and apoptosis. Flow cytometry is an indispensable tool for this analysis, allowing for the rapid, high-throughput, and quantitative assessment of individual cells within a large population. The following protocols detail methods for preparing cells treated with this compound for analysis of (1) cell cycle distribution using Propidium Iodide (PI) staining and (2) apoptosis induction using Annexin V-FITC and PI co-staining.
Mechanism of Action: this compound
This compound's primary mechanism involves the direct inhibition of TTK/Mps1 kinase activity. This disrupts the spindle assembly checkpoint, a crucial safeguard for genomic stability. The downstream consequences of this inhibition are severe mitotic errors, which are particularly cytotoxic to rapidly dividing cancer cells that often exhibit an over-reliance on this checkpoint.
Caption: this compound inhibits TTK, leading to SAC failure, aneuploidy, and apoptosis.
Experimental Workflow
A typical experimental workflow for assessing the cellular impact of this compound involves several key stages, from initial cell culture and drug treatment to sample preparation and final analysis by flow cytometry.
Caption: Experimental workflow for flow cytometry analysis of this compound-treated cells.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for treating an adherent cancer cell line (e.g., HCT116) with this compound.[2][3] Optimization may be required based on the specific cell line used.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (CFI-402257)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or as recommended by the supplier.[1]
-
Treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound.
-
Suggested concentrations based on published data are a vehicle control (DMSO), 50 nM, and 100 nM this compound.[2][3]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours). A 48-hour incubation is often sufficient to observe significant effects on the cell cycle and apoptosis.[2][3]
-
Proceed to Harvesting: After incubation, proceed to Protocol 2 for cell cycle analysis or Protocol 3 for apoptosis analysis.
Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI)
This protocol describes the fixation and staining of cells for DNA content analysis.[6][7][8][9]
Materials:
-
This compound-treated cells (from Protocol 1)
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[8]
-
Flow cytometry tubes
Procedure:
-
Harvest Cells:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash adherent cells with PBS, then add Trypsin-EDTA to detach them.
-
Combine the collected medium and the trypsinized cells into a centrifuge tube.
-
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in the residual PBS (~100 µL).
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[10]
-
-
Incubation: Fix the cells for at least 30 minutes at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[10]
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution.
-
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[7]
-
Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events. Use a dot plot of pulse-width versus pulse-area to exclude doublets.[8]
Protocol 3: Apoptosis Analysis with Annexin V-FITC & PI
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]
Materials:
-
This compound-treated cells (from Protocol 1)
-
PBS (ice-cold)
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells:
-
Collect the culture medium (containing floating cells).
-
Gently detach adherent cells using Trypsin-EDTA.
-
Combine the medium and detached cells.
-
-
Wash:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells once with ice-cold PBS.
-
-
Resuspension: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex the tube.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis:
Data Presentation and Expected Results
Treatment of cancer cells with this compound is expected to cause a dose-dependent dysregulation of the cell cycle and an increase in apoptosis.[2] The quantitative data obtained from the flow cytometry experiments can be summarized in tables for clear interpretation and comparison.
Table 1: Expected Cell Cycle Distribution after 48h this compound Treatment
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | >G2/M (Aneuploid) (%) |
| Vehicle Control (DMSO) | 55 ± 4 | 25 ± 3 | 18 ± 2 | 2 ± 1 |
| This compound (50 nM) | 40 ± 5 | 20 ± 4 | 15 ± 3 | 25 ± 6 |
| This compound (100 nM) | 25 ± 6 | 15 ± 3 | 10 ± 2 | 50 ± 8 |
| Data are presented as hypothetical means ± standard deviation. |
Interpretation: A significant decrease in the G0/G1 and G2/M populations with a corresponding increase in the population of cells with a DNA content greater than G2/M is anticipated, indicative of aneuploidy resulting from mitotic failure.[2][3]
Table 2: Expected Apoptosis Profile after 48h this compound Treatment
| Treatment Group | Viable (Annexin V- / PI-) (%) | Early Apoptotic (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic (Annexin V+ / PI+) (%) |
| Vehicle Control (DMSO) | 94 ± 2 | 3 ± 1 | 3 ± 1 |
| This compound (50 nM) | 70 ± 6 | 15 ± 4 | 15 ± 5 |
| This compound (100 nM) | 45 ± 8 | 25 ± 6 | 30 ± 7 |
| Data are presented as hypothetical means ± standard deviation. |
Interpretation: A dose-dependent increase in both early and late apoptotic cell populations is the expected outcome, confirming that the induction of aneuploidy by this compound leads to cell death.[2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 5. Facebook [cancer.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. protocols.io [protocols.io]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Using Luvixasertib to Study the Mitotic Spindle Assembly Checkpoint: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvixasertib (also known as CFI-402257) is a highly potent and selective, orally bioavailable small-molecule inhibitor of the dual-specificity serine/threonine kinase TTK (Threonine Tyrosine Kinase), also known as Mps1 (Monopolar spindle 1).[1][2] TTK is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3] The SAC delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4][5] In many cancer cells, TTK is overexpressed, making it an attractive therapeutic target.[3][6]
This compound inhibits TTK kinase activity, leading to the inactivation of the SAC.[1][7] This premature override of the mitotic checkpoint results in accelerated mitotic progression, severe chromosome missegregation, aneuploidy, and ultimately, cell death, particularly in cancer cells dependent on a robust SAC.[1][6][7] These characteristics make this compound a valuable tool for studying the intricate workings of the mitotic checkpoint and for exploring novel anti-cancer therapeutic strategies.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying the mitotic checkpoint in a research setting.
Mechanism of Action: this compound and the Mitotic Spindle Assembly Checkpoint
The Spindle Assembly Checkpoint is a complex signaling pathway that monitors the attachment of microtubules to the kinetochores of sister chromatids. When even a single kinetochore is unattached, a "wait anaphase" signal is generated, preventing the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. TTK/Mps1 plays a pivotal role in this signaling cascade by phosphorylating several key SAC proteins, including Mad1, which is essential for the recruitment of Mad2 to unattached kinetochores. This leads to the formation of the Mitotic Checkpoint Complex (MCC), which directly inhibits the APC/C.
This compound, by inhibiting TTK, prevents the phosphorylation events necessary for SAC activation. This leads to a failure to establish or maintain the mitotic arrest, even in the presence of spindle poisons like nocodazole or taxanes.[1][8] Consequently, cells treated with this compound prematurely exit mitosis, leading to catastrophic chromosome segregation errors.[1][7]
Caption: this compound inhibits TTK, disrupting the mitotic checkpoint.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular processes related to the mitotic checkpoint.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| TTK Ki | 0.09 ± 0.02 nM | [1] |
| TTK IC50 (recombinant human) | 1.2 ± 0.4 nM | [1] |
| Cellular Mps1 EC50 (autophosphorylation) | 6.5 ± 0.5 nM | [1] |
| SAC Inactivation IC50 (HCT116 cells) | 64 ± 5 nM | [1] |
Table 2: Effect of this compound on Mitotic Timing
| Cell Line | Treatment | Mitotic Duration (NEBD to Anaphase, min) | Fold Change vs. DMSO | Reference |
| MDA-MB-231 | DMSO | ~60 | - | [7] |
| 150 nM this compound | ~20 | ~3-fold decrease | [7] | |
| MDA-MB-468 | DMSO | ~45 | - | [7] |
| 150 nM this compound | ~20 | ~2.25-fold decrease | [7] | |
| MDA-MB-436 | DMSO | ~50 | - | [7] |
| 150 nM this compound | ~25 | ~2-fold decrease | [7] |
Table 3: Induction of Mitotic Errors by this compound
| Cell Line | Treatment | % of Anaphase/Telophase Cells with Lagging Chromosomes | Reference |
| HCT116 | DMSO | 11 ± 3% | [1] |
| 200 nM this compound | 79 ± 6% | [1] |
| Cell Line | Treatment (150 nM) | % of Mitoses with Errors (Lagging Chromosomes, Anaphase Bridges, Multipolar Divisions) | Reference |
| MDA-MB-231 | DMSO | ~10% | [7] |
| This compound | >50% | [7] | |
| MDA-MB-468 | DMSO | ~15% | [7] |
| This compound | ~60% | [7] | |
| MDA-MB-436 | DMSO | ~20% | [7] |
| This compound | ~55% | [7] |
Table 4: Induction of Aneuploidy and Apoptosis by this compound
| Cell Line | Treatment | % of Cells with >4n DNA Content | % of Apoptotic Cells (Annexin-V Positive) | Reference |
| HCT116 | 50 nM this compound (48h) | Increased | Progressive increase from 16h | [9] |
| 100 nM this compound (48h) | Further Increased | Progressive increase from 16h | [9] | |
| MDA-MB-231 | 400 nM this compound (72h) | Increased | Increased | [7] |
| MDA-MB-468 | 400 nM this compound (72h) | Increased | Increased | [7] |
| MDA-MB-436 | 400 nM this compound (72h) | Increased | Increased | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the mitotic checkpoint.
Protocol 1: Cell Synchronization at G2/M Phase
To accurately study mitotic events, it is essential to synchronize the cell population. A common method is to use a double thymidine block to arrest cells at the G1/S boundary, followed by release into the cell cycle. Alternatively, nocodazole can be used to arrest cells in G2/M.
A. Double Thymidine Block
-
Seed cells at an appropriate density to reach 30-40% confluency.
-
Add thymidine to a final concentration of 2 mM and incubate for 18 hours.
-
Wash the cells twice with pre-warmed 1x PBS and then add fresh pre-warmed culture medium.
-
Incubate for 9 hours to release the cells from the block.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 18 hours.
-
To release cells into G2/M, wash twice with 1x PBS and add fresh medium. Cells will synchronously progress through S phase and enter G2/M approximately 6-8 hours after release.[1] this compound can be added upon release.
B. Nocodazole Block
-
Seed cells to reach 50-60% confluency.
-
Add nocodazole to the culture medium at a final concentration of 50-100 ng/mL.[8]
-
Incubate for 16-18 hours. This will arrest a significant population of cells in the G2/M phase.
-
To collect mitotic cells, gently shake off the loosely attached rounded cells.
-
These cells can then be washed and replated in fresh medium containing this compound.
Caption: Workflows for cell synchronization.
Protocol 2: Analysis of Mitotic Timing by Live-Cell Imaging
This protocol allows for the direct visualization and quantification of the duration of mitosis.
-
Seed cells expressing a fluorescently tagged histone (e.g., H2B-GFP) in a glass-bottom imaging dish.
-
Synchronize the cells using the double thymidine block protocol.
-
Four hours before imaging, release the cells from the block and add DMSO (vehicle control) or this compound at the desired concentration (e.g., 150 nM).[7]
-
Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire time-lapse images every 5-10 minutes for at least 12 hours.
-
Analyze the images to determine the time from Nuclear Envelope Breakdown (NEBD) to the onset of anaphase for individual cells.
Protocol 3: Immunofluorescence Staining for Mitotic Errors
This protocol is used to visualize and quantify chromosome segregation defects.
-
Grow cells on coverslips and synchronize them using a double thymidine block.
-
Six hours after release, treat the cells with DMSO or this compound (e.g., 200 nM) for 2 hours.[1]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against a centromere marker (e.g., anti-CREST antibody) and α-tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Score at least 100 anaphase and telophase cells per condition for the presence of lagging chromosomes, anaphase bridges, or multipolar spindles.[1][7]
Protocol 4: Western Blot Analysis of TTK/Mps1 Phosphorylation
This protocol provides a direct measure of this compound's target engagement in cells.
-
Seed cells and grow to 70-80% confluency.
-
To induce mitotic arrest and robust TTK phosphorylation, pre-treat cells with nocodazole (50 ng/mL) for 17 hours.[8]
-
Treat the cells with this compound at various concentrations for 4 hours.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-TTK/Mps1 (e.g., Thr12/Ser15) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TTK/Mps1 and a loading control (e.g., GAPDH or β-actin).
Caption: Workflow for analyzing this compound's effects.
Conclusion
This compound is a powerful and specific inhibitor of TTK/Mps1, making it an invaluable research tool for dissecting the complexities of the mitotic spindle assembly checkpoint. By utilizing the protocols outlined in these application notes, researchers can effectively study the consequences of SAC inhibition, including accelerated mitosis, chromosome missegregation, and the induction of aneuploidy and cell death. These studies will not only enhance our fundamental understanding of cell cycle control but also inform the development of novel therapeutic strategies targeting mitotic vulnerabilities in cancer.
References
- 1. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
Luvixasertib (CFI-402257) in Triple-Negative Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Luvixasertib (also known as CFI-402257), a potent and selective inhibitor of TTK protein kinase (Mps1), has emerged as a promising therapeutic agent in TNBC research. TTK is a crucial component of the spindle assembly checkpoint, and its inhibition leads to chromosome missegregation, aneuploidy, and ultimately, cancer cell death. This document provides detailed application notes and experimental protocols for the use of this compound in TNBC research, summarizing key quantitative data and visualizing important cellular pathways and workflows.
Mechanism of Action
This compound is a highly selective, orally bioavailable inhibitor of TTK kinase with an in vitro IC50 of 1.7 nM.[1][2] By inhibiting TTK, this compound disrupts the spindle assembly checkpoint, a critical process that ensures the proper segregation of chromosomes during mitosis.[3] In cancer cells, which often exhibit chromosomal instability, the inhibition of TTK leads to catastrophic mitotic errors, resulting in aneuploidy and subsequent apoptosis.[3]
Recent research in TNBC has elucidated further mechanisms of action for TTK inhibitors. These include the reversal of the epithelial-to-mesenchymal transition (EMT) through the modulation of the TGF-β and KLF5 signaling pathways.[4] Additionally, TTK inhibition has been shown to induce DNA damage and the formation of micronuclei, which in turn activates the STING (stimulator of interferon genes) signaling pathway.[1] This activation promotes an anti-tumor immune response by facilitating the infiltration and activation of CD8+ T cells, suggesting a potential synergistic effect with immunotherapies.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TTK Kinase Assay) | 1.7 nM | In vitro | [1][2] |
Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models
| TNBC Cell Line | This compound Dose (Oral Gavage, Daily) | Tumor Growth Inhibition (TGI) | Animal Model | Reference |
| MDA-MB-231 | 5 mg/kg | 74% | Mice | [5][6] |
| MDA-MB-231 | 6 mg/kg | 89% | Mice | [5][6] |
| MDA-MB-468 | 5 mg/kg | 75% | Mice | [5][6] |
| MDA-MB-468 | 6 mg/kg | 94% | Mice | [5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (CFI-402257)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed TNBC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at desired concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. TTK inhibition activates STING signal and promotes anti-PD1 immunotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Understanding Mechanisms of Resistance to Luvixasertib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental studies of resistance to Luvixasertib (CFI-402257).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective oral inhibitor of the dual-specificity protein kinase TTK (also known as Mps1).[1][2][3][4] TTK is a crucial component of the Spindle Assembly Checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[2] By inhibiting TTK, this compound overrides the SAC, leading to premature entry into anaphase, chromosomal missegregation, and aneuploidy, which ultimately triggers apoptotic cell death in cancer cells.[2][3][4]
Q2: What is the primary known mechanism of acquired resistance to this compound?
A2: The primary mechanism of acquired resistance to this compound involves the functional impairment of the Anaphase-Promoting Complex/Cyclosome (APC/C).[5][6] The APC/C is a large E3 ubiquitin ligase that targets key mitotic proteins for degradation to allow progression through mitosis. Disruption of APC/C components, such as ANAPC4, ANAPC13, and the APC/C-associated protein MAD2L1BP, has been shown to confer resistance to this compound.[5][6] This impairment of APC/C function is thought to mitigate the lethal effects of the mitotic errors induced by TTK inhibition, allowing cancer cells to tolerate a certain degree of aneuploidy.[5]
Q3: Are there other potential mechanisms of resistance to TTK inhibitors?
A3: While disruption of the APC/C is a key identified mechanism, other general mechanisms of resistance to kinase inhibitors could potentially play a role, although they are less specifically documented for this compound. These can include alterations in drug efflux pumps, mutations in the drug target (TTK) that prevent inhibitor binding, or the activation of bypass signaling pathways that promote cell survival despite TTK inhibition.[7] For instance, in other kinase inhibitor resistance models, upregulation of efflux pumps like MDR1 has been observed.[8]
Q4: How can I generate a this compound-resistant cell line in the lab?
A4: this compound-resistant cell lines can be generated by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period. This process selects for cells that have acquired resistance mechanisms. A general approach involves starting with a low dose of this compound (e.g., at the IC20) and incrementally increasing the concentration as the cells adapt and resume proliferation.[9]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, SRB)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound across experiments. | 1. Variation in cell seeding density.2. Cells are at different growth phases.3. Inconsistent drug concentration due to improper serial dilutions.4. Contamination of cell cultures. | 1. Ensure a consistent number of viable cells are seeded in each well.2. Use cells in the logarithmic growth phase for all experiments.3. Prepare fresh serial dilutions of this compound for each experiment.4. Regularly check cell cultures for mycoplasma and other contaminants. |
| High background in MTT assays. | 1. This compound may interfere with formazan formation or solubilization.2. High cell density leading to nutrient depletion and altered metabolism. | 1. Include a "drug only" control (this compound in media without cells) to check for direct effects on MTT reduction.2. Optimize cell seeding density to ensure cells are in a linear growth phase at the end of the assay. |
| Resistant cell lines show only a minor shift in IC50. | 1. Incomplete development of resistance.2. The resistance mechanism may not be easily captured by a short-term viability assay. | 1. Continue the drug selection process for a longer duration.2. Use a long-term colony formation assay to better assess the resistant phenotype. |
Western Blot Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal for total TTK/Mps1. | 1. Low endogenous expression of TTK.2. Poor antibody quality or incorrect antibody dilution.3. Inefficient protein transfer. | 1. Use a positive control cell line known to express high levels of TTK.2. Validate the primary antibody and optimize its concentration.3. Confirm protein transfer using Ponceau S staining.[10] |
| Difficulty detecting phosphorylated TTK. | 1. Phosphatase activity during sample preparation.2. Low levels of phosphorylated protein.3. Incorrect blocking buffer. | 1. Always include phosphatase inhibitors in the lysis buffer and keep samples on ice.[2][11]2. Stimulate cells with a relevant growth factor or synchronize them in mitosis to enrich for phosphorylated TTK.3. Use BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background.[2] |
| Inconsistent levels of APC/C subunit expression. | 1. Cell cycle-dependent expression of some APC/C subunits.2. Poor antibody specificity. | 1. Synchronize cells to a specific cell cycle phase before lysis.2. Use validated antibodies for APC/C subunits and include positive and negative controls. |
Key Signaling Pathways and Experimental Workflows
Quantitative Data Summary
Table 1: Cellular Effects of this compound (CFI-402257) in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Mitotic Timing (DMSO Control) | Mitotic Timing (150 nM this compound) | % Apoptosis (DMSO Control) | % Apoptosis (this compound) |
| MDA-MB-231 | ~60 min | ~30 min | <5% | ~20% |
| MDA-MB-468 | ~50 min | ~25 min | <5% | ~25% |
| MDA-MB-436 | ~70 min | ~35 min | <5% | ~15% |
| Data are approximate values derived from graphical representations in PNAS (2018) 115 (7) E1570-E1577.[5] |
Table 2: Effect of APC/C Subunit Knockdown on this compound Resistance in MDA-MB-231 Cells
| Gene Knockdown | Effect on this compound Sensitivity |
| siANAPC4 | Increased resistance |
| siANAPC13 | Increased resistance |
| siMAD2L1BP | Increased resistance |
| Based on colony survival assays described in PNAS (2018) 115 (7) E1570-E1577. Quantitative fold-change in IC50 was not explicitly stated.[5] |
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine the IC50 of this compound: Perform a cell viability assay (e.g., MTT or SRB) on the parental cell line to determine the 50% inhibitory concentration (IC50).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 for 2-3 passages, or until the growth rate begins to recover.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium in a stepwise manner. Allow the cells to adapt and resume a stable growth rate at each concentration before increasing the dose.
-
Maintenance of Resistant Lines: Once cells are proliferating steadily at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), they can be considered a resistant cell line. Maintain the resistant cell line in a medium containing this concentration of this compound to preserve the resistant phenotype.
-
Validation: Periodically perform cell viability assays to compare the IC50 of the resistant line to the parental line to confirm the degree of resistance.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (typically in a log or semi-log dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for TTK and Phospho-TTK
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against total TTK or phospho-TTK overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-TTK signal to the total TTK signal.
References
- 1. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and application of a novel APC antibody in western blotting, immunoprecipitation, and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular cytogenetic and rapid aneuploidy detection methods in prenatal diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
Luvixasertib Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Luvixasertib (also known as CFI-402257) dosage in animal studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (CFI-402257) is a highly selective and orally bioavailable inhibitor of the TTK protein kinase, also known as monopolar spindle 1 (Mps1).[1][2] TTK/Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a key process ensuring accurate chromosome segregation during cell division. By inhibiting TTK, this compound disrupts the SAC, leading to chromosome missegregation, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[1][3]
Q2: What is a typical starting dose for this compound in mouse xenograft models? A2: Based on preclinical studies, daily oral gavage doses ranging from 5 mg/kg to 7.5 mg/kg have been shown to be effective in various mouse xenograft and patient-derived xenograft (PDX) models, demonstrating significant tumor growth inhibition.[1][3]
Q3: How should this compound be formulated for oral administration in animals? A3: this compound hydrochloride can be formulated as a clear solution for oral gavage. A common formulation involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Alternatively, a suspension in 10% DMSO and 90% Corn Oil can be used.[3] It is critical to ensure the compound is fully dissolved; heating or sonication may be used to aid dissolution.[3]
Q4: What level of efficacy can be expected with this compound in preclinical models? A4: this compound has demonstrated dose-dependent antitumor activity. In xenograft models of triple-negative breast cancer (TNBC), daily oral doses of 5-6 mg/kg resulted in tumor growth inhibition (TGI) ranging from 74% to 94%.[1][3] In a PDX model of high-grade serous ovarian cancer, a dose of 7.5 mg/kg achieved a TGI of 97%.[1][3]
Q5: What is the difference between this compound (CFI-402257) and Bimiralisib (PQR309)? A5: These are two distinct compounds with different mechanisms of action. This compound (CFI-402257) is a TTK/Mps1 inhibitor that targets cell division.[1][2] Bimiralisib (PQR309) is a dual inhibitor of the PI3K/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[4][5] It is crucial not to confuse the two when designing experiments.
Troubleshooting Guide
Issue: Unexpected animal toxicity, such as significant body weight loss or lethargy.
| Possible Cause | Recommended Solution |
| Incorrect Dosage | The administered dose may be above the Maximum Tolerated Dose (MTD) for the specific animal strain or model. Conduct a dose-range finding study to determine the MTD.[6] |
| Formulation Issues | The vehicle or formulation itself may be causing toxicity. Administer a vehicle-only control group to assess tolerability. Ensure all formulation components are sterile and of a suitable grade for in vivo use. |
| Drug Precipitation | Poor solubility can lead to inaccurate dosing and potential gastrointestinal toxicity. Visually inspect the formulation for any precipitate before each administration. Prepare fresh formulations regularly and consider using sonication to ensure complete dissolution.[3] |
Issue: Lack of, or suboptimal, tumor growth inhibition.
| Possible Cause | Recommended Solution |
| Suboptimal Dose | The dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study, guided by the MTD, can help identify a more efficacious dose.[1][3] |
| Drug Instability | This compound solution may degrade over time. Prepare fresh formulations daily or establish the stability of your formulation under storage conditions. Stock solutions should be stored at -80°C for up to 6 months.[1][3] |
| Resistant Tumor Model | The selected cell line or PDX model may have intrinsic resistance to TTK inhibition. Verify the sensitivity of your model to this compound in vitro before initiating in vivo studies. |
| Administration Error | Improper oral gavage technique can lead to incomplete dosing. Ensure personnel are properly trained and verify the dose volume is accurate for each animal's weight. |
Quantitative Data Summary
Table 1: this compound Dosage and Efficacy in Preclinical Models
| Animal Model | Cell Line / PDX Model | Dosage (mg/kg) | Administration | Efficacy (% TGI) | Citation(s) |
| Mouse | MDA-MB-231 (TNBC Xenograft) | 5 | Oral gavage, daily | 74% | [1][3] |
| Mouse | MDA-MB-231 (TNBC Xenograft) | 6 | Oral gavage, daily | 89% | [1][3] |
| Mouse | MDA-MB-468 (TNBC Xenograft) | 5 | Oral gavage, daily | 75% | [1][3] |
| Mouse | MDA-MB-468 (TNBC Xenograft) | 6 | Oral gavage, daily | 94% | [1][3] |
| Mouse | Ovarian Cancer PDX | 6.5 | Oral gavage, daily | 61% | [1][3] |
| Mouse | Ovarian Cancer PDX | 7.5 | Oral gavage, daily | 97% | [1][3] |
| TGI: Tumor Growth Inhibition |
Table 2: Example Formulations for this compound (CFI-402257) in Animal Studies
| Protocol ID | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility | Citation(s) |
| FORM-01 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL | [3] |
| FORM-02 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL | [3] |
| FORM-03 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL | [3] |
Experimental Protocols
Protocol 1: this compound Formulation and Oral Administration (Based on FORM-01)
-
Preparation:
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. For example, to make 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.
-
-
Dissolution:
-
Add a small amount of DMSO (the 10% portion of the final volume) to the this compound powder and vortex to create a stock solution.
-
Add the remaining vehicle components (PEG300, Tween-80, Saline) sequentially, vortexing thoroughly after each addition.
-
If any precipitate is visible, gently warm the solution or place it in a sonicator bath until it becomes clear.[3]
-
-
Administration:
-
Calculate the required dosing volume for each animal based on its most recent body weight and the target concentration (e.g., for a 20g mouse at 5 mg/kg with a 2 mg/mL formulation, the volume is 50 µL).
-
Administer the solution carefully via oral gavage using an appropriately sized feeding needle.
-
Prepare the formulation fresh daily for optimal results.
-
Protocol 2: Xenograft Tumor Growth Monitoring
-
Tumor Measurement:
-
Once tumors are palpable, begin measurements 2-3 times per week using a digital caliper.
-
Measure the length (L, longest dimension) and width (W, dimension perpendicular to L) of the tumor.
-
-
Volume Calculation:
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .
-
-
Body Weight:
-
Monitor and record the body weight of each animal at the same frequency as tumor measurements to assess toxicity.
-
-
Endpoint Criteria:
-
Establish clear endpoint criteria before starting the study (e.g., tumor volume exceeding 2000 mm³, body weight loss >20%, or signs of significant distress).
-
Protocol 3: Pharmacokinetic (PK) Sample Collection (Mouse)
-
Preparation:
-
Prepare collection tubes with an appropriate anticoagulant (e.g., K2-EDTA).
-
Label tubes clearly for each animal, time point, and study group.
-
-
Blood Collection:
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Following a single oral dose of this compound, collect blood samples (typically 50-100 µL) at designated time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a consistent collection site, such as the submandibular or saphenous vein.
-
-
Plasma Processing:
-
Immediately after collection, place the blood tubes on ice.
-
Centrifuge the tubes at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Storage:
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to a new, labeled cryotube and immediately freeze at -80°C until analysis by LC-MS/MS.
-
Visualizations
Caption: Mechanism of action for this compound (CFI-402257).
Caption: General experimental workflow for a this compound xenograft study.
Caption: Troubleshooting logic for suboptimal efficacy in this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
Luvixasertib Solution Stability: Technical Support Center
This technical support center provides guidance and answers frequently asked questions regarding the stability of Luvixasertib in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored under the following conditions. Adhering to these guidelines will minimize degradation and ensure the reliability of your experimental results.
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly water-soluble compounds like this compound. Here are some troubleshooting steps:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.1%, as many cell lines can tolerate this concentration.
-
Use a Co-solvent: For in vivo preparations, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1] Always add and mix the solvents sequentially as indicated in the formulation protocols.
-
Sonication and Gentle Warming: If precipitation occurs during the preparation of a formulation, gentle warming and/or sonication can aid in dissolution.[1]
-
Prepare Freshly: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure homogeneity and prevent precipitation.
Q3: How many times can I freeze-thaw my this compound stock solution?
A3: To maintain the integrity of this compound, it is crucial to avoid repeated freeze-thaw cycles. After preparing a stock solution, it is best practice to aliquot it into single-use volumes. This prevents the degradation that can occur with multiple temperature changes.[2][3]
Q4: Is this compound sensitive to light?
A4: The product information for this compound hydrochloride recommends storing it away from light.[1] Therefore, it is advisable to protect solutions from light by using amber vials or by covering the containers with aluminum foil, especially during storage and handling.
Q5: What is the expected shelf-life of this compound as a dry powder?
A5: When stored as a dry powder at -20°C, this compound is stable for up to 3 years. At 4°C, the stability is reduced to 2 years.[2][4]
Quantitative Data Summary
While specific time-course degradation data is not publicly available, the following table summarizes the recommended storage conditions and expected stability based on vendor information.
| Form | Solvent | Temperature | Duration | Recommendations |
| Powder | N/A | -20°C | 3 years | Store in a dry, dark place.[2][4] |
| 4°C | 2 years | For shorter-term storage.[2][4] | ||
| Solution | DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1][5] |
| -20°C | 1 month | For shorter-term storage of aliquots.[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Pre-weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, for 5 mg of this compound (MW: 498.58 g/mol ), you would add approximately 1.002 mL of DMSO.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle sonication may be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Procedure for a Stability-Indicating HPLC Method
While a specific validated HPLC method for this compound stability is not publicly available, a general protocol based on standard practices for small molecules is provided below. This would require optimization and validation for specific applications.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable for this type of molecule.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for best peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance.
-
Sample Preparation: Dilute the this compound solution to be tested in the mobile phase to a suitable concentration within the linear range of the detector.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the main this compound peak over time.
Visualizations
Signaling Pathway of this compound Action
This compound is an inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a key component of the Spindle Assembly Checkpoint (SAC), a crucial cell cycle regulatory mechanism. The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Solution Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of a this compound solution over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. dbaitalia.it [dbaitalia.it]
- 4. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Welcome to the technical support center for Luvixasertib-related experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as CFI-402257, is a potent and selective inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Mps1 (Monopolar spindle 1).[1][2][3][4][5] By inhibiting TTK/Mps1, this compound disrupts the spindle assembly checkpoint (SAC), a critical regulator of mitotic progression.[2][5] This disruption leads to premature entry into anaphase, resulting in chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells that overexpress Mps1.[2][4][6]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for one month.[4][6] It is crucial to store the compound in a sealed container, away from moisture and light.[6][7]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
This compound is soluble in DMSO.[1] For in vitro studies, a stock solution in fresh, anhydrous DMSO is recommended.[1] For in vivo experiments, various formulations can be prepared. A common method involves first dissolving this compound in DMSO to create a stock solution, which is then sequentially mixed with co-solvents like PEG300, Tween-80, and saline or corn oil.[1][6] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[6]
Troubleshooting Guide
In Vitro Experiments
Problem 1: Inconsistent or lower-than-expected potency (high IC50 values).
-
Possible Cause 1: Compound Degradation. this compound stability can be compromised by improper storage or repeated freeze-thaw cycles.
-
Solution: Ensure the compound is stored correctly at -20°C or -80°C and use freshly prepared aliquots for each experiment.
-
-
Possible Cause 2: Solubility Issues. The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.
-
Possible Cause 3: Cell Line Characteristics. The sensitivity of different cell lines to this compound can vary significantly.
-
Solution: Verify the expression level of TTK/Mps1 in your cell line, as higher expression is often correlated with greater sensitivity.[2] Consider testing a range of cell lines to find a suitable model.
-
Problem 2: High background or off-target effects observed.
-
Possible Cause 1: Non-specific Binding. At high concentrations, kinase inhibitors can exhibit off-target effects.[8][9][10][11] this compound is highly selective for TTK, with no inhibition of 262 other kinases observed at 1 µM.[4][6] However, excessively high concentrations may still lead to off-target activities.
-
Solution: Perform dose-response experiments to determine the optimal concentration range that inhibits TTK without causing significant off-target effects. Use the lowest effective concentration possible.
-
-
Possible Cause 2: Retroactivity. Inhibition of a downstream kinase can sometimes lead to upstream effects in a signaling pathway.[8]
-
Solution: Carefully map the signaling pathway of interest and analyze the effects of this compound on both upstream and downstream components to understand the full scope of its activity.
-
Problem 3: Development of drug resistance in long-term cultures.
-
Possible Cause 1: Alterations in the Target Protein. Mutations in the ATP-binding domain of the target kinase can confer resistance.[12]
-
Solution: Sequence the TTK gene in resistant cell lines to identify potential mutations.
-
-
Possible Cause 2: Upregulation of Drug Efflux Pumps. Increased expression of proteins like MDR1 can lead to the removal of the drug from the cell.[12]
-
Solution: Use techniques like flow cytometry or western blotting to assess the expression of MDR1 in resistant cells.
-
-
Possible Cause 3: Activation of Bypass Signaling Pathways. Cells may adapt by activating alternative survival pathways to compensate for TTK inhibition.[13][14]
-
Solution: Perform phosphoproteomic or transcriptomic analyses to identify upregulated pathways in resistant cells. This may reveal new targets for combination therapies.
-
In Vivo Experiments
Problem 4: Poor bioavailability or lack of tumor growth inhibition.
-
Possible Cause 1: Inadequate Formulation. The formulation used for oral gavage may not be optimal for absorption.
-
Possible Cause 2: Insufficient Dosing. The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Possible Cause 3: Tumor Model Resistance. The chosen xenograft or patient-derived xenograft (PDX) model may be intrinsically resistant to this compound.
-
Solution: Before initiating large-scale in vivo studies, characterize the sensitivity of the tumor cells to this compound in vitro.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 1.7 nM | (TTK in vitro) | [1][4][6] |
| Ki | 0.1 nM | (TTK in vitro) | [1][5] |
| Effective Concentration | 50-100 nM | HCT116 | [4][6] |
| Effect at 200 nM (6h) | Massive increase in chromosome missegregations | - | [4][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 Xenograft | 5 mg/kg | Oral gavage, daily | 74% | [4][6] |
| MDA-MB-231 Xenograft | 6 mg/kg | Oral gavage, daily | 89% | [4][6] |
| MDA-MB-468 Xenograft | 5 mg/kg | Oral gavage, daily | 75% | [4][6] |
| MDA-MB-468 Xenograft | 6 mg/kg | Oral gavage, daily | 94% | [4][6] |
| High-Grade Serous Ovarian Cancer PDX | 6.5 mg/kg | Oral gavage, daily | 61% | [4][6] |
| High-Grade Serous Ovarian Cancer PDX | 7.5 mg/kg | Oral gavage, daily | 97% | [4][6] |
Experimental Protocols
Protocol 1: General In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a serial dilution series of the compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for a duration appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo®, or crystal violet staining.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blotting for Phospho-Histone H3 (a marker of mitosis)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against phospho-Histone H3 (Ser10). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip or re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits TTK/Mps1, disrupting the spindle assembly checkpoint.
Caption: A general experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for overcoming Luvixasertib resistance in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Luvixasertib (CFI-402257), a potent and selective TTK (Mps1) kinase inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CFI-402257) is a highly selective, orally bioavailable inhibitor of the TTK protein kinase (also known as Monopolar spindle 1 or Mps1).[1][2] TTK is a crucial regulator of the spindle assembly checkpoint (SAC), a critical process that ensures the proper segregation of chromosomes during mitosis.[3][4][5] By inhibiting TTK, this compound abrogates the SAC, leading to premature exit from mitosis with chromosomal segregation errors. This results in severe aneuploidy and ultimately triggers apoptotic cell death in cancer cells.[3][6][7]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
Acquired resistance to this compound and other TTK inhibitors can arise through several mechanisms:
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Point mutations in the TTK kinase domain: Specific mutations within the ATP-binding pocket of the TTK enzyme can prevent the stable binding of this compound, thereby reducing its inhibitory effect while preserving the kinase's activity.[8][9][10]
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Disruption of the Anaphase-Promoting Complex/Cyclosome (APC/C): Functional impairment of the APC/C, a key complex that promotes mitotic progression, can confer resistance to this compound.[3][4] A weakened APC/C can help cancer cells tolerate the mitotic segregation errors induced by TTK inhibition, thus evading apoptosis.[3]
-
Activation of alternative signaling pathways: Cancer cells may develop resistance by activating compensatory signaling pathways. For instance, the Akt/mTOR pathway has been implicated in promoting resistance to TTK inhibitors in certain contexts.[11]
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
While research is ongoing, some potential biomarkers are emerging:
-
APC/C functional status: The functional capacity of the APC/C complex may serve as a biomarker for predicting tumor response to TTK inhibitors.[3][4] Low expression of APC/C components has been associated with intrinsic resistance to this compound in breast and lung cancer cell lines.[1]
-
TTK mutations: Sequencing the TTK gene in resistant clones can identify specific mutations in the kinase domain that are responsible for resistance.[8][9]
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in our cancer cell line model.
Potential Cause & Troubleshooting Steps:
-
Confirm Resistance:
-
Action: Perform a dose-response curve (e.g., using a CellTiter-Glo® or SRB assay) to compare the IC50 value of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.
-
Experimental Protocol: See "Protocol 1: Cell Viability Assay to Determine IC50".
-
-
Investigate Target-Specific Mutations:
-
Action: Sequence the TTK gene from the resistant cell line to identify potential mutations in the kinase domain.
-
Experimental Protocol: See "Protocol 2: TTK Gene Sequencing for Mutation Analysis".
-
-
Assess APC/C Complex Integrity:
-
Action: Evaluate the expression levels of key APC/C components (e.g., ANAPC4, ANAPC13) via Western blotting or qRT-PCR in both sensitive and resistant cells. Downregulation in resistant cells may indicate APC/C disruption.
-
Experimental Protocol: See "Protocol 3: Western Blot Analysis of APC/C Subunits".
-
Issue 2: How can we overcome this compound resistance in our experiments?
Strategies & Experimental Approaches:
-
Combination Therapy: Combining this compound with other agents can be an effective strategy to overcome resistance.[12]
-
Co-inhibition of Parallel Pathways:
-
PI3K/Akt/mTOR Pathway: In some contexts, resistance to TTK inhibitors is associated with the activation of the Akt/mTOR pathway.[11] Combining this compound with a PI3K inhibitor, such as Duvelisib, has shown synergistic effects in T-cell lymphoma models.[13]
-
Experimental Protocol: See "Protocol 4: Synergy Analysis of Combination Therapies".
-
-
Combination with Chemotherapy:
-
For glioblastoma models, combining a TTK inhibitor with temozolomide has been suggested to overcome resistance.[13]
-
-
Combination with Immunotherapy:
-
Preclinical studies in hepatocellular carcinoma models suggest that this compound may enhance the efficacy of anti-PD-1 immunotherapy.[13]
-
-
Combination with Endocrine Therapy:
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In ER+/HER2- breast cancer models, this compound is being evaluated in combination with fulvestrant.[14]
-
-
-
Sequential Treatment with Different TTK Inhibitors:
-
Exploiting Synthetic Lethality:
Quantitative Data Summary
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Reference |
| MDA-MB-231 (Parental) | CFI-402257 | ~15 | - | [6] |
| MDA-MB-468 (Parental) | CFI-402257 | ~10 | - | [6] |
| HCT116 (Parental) | CFI-402257 | ~20 | - | [6] |
| Hypothetical Resistant Line | CFI-402257 | >1000 | >50 | - |
| Combination Therapy Model | Combination | Effect | Reference |
| T-cell Lymphoma | CFI-402257 + Duvelisib (PI3K inhibitor) | Synergistic anti-tumor effects | [13] |
| ER+/HER2- Breast Cancer (CDK4/6i Resistant) | CFI-402257 | Enhanced cytotoxicity | [14][15] |
| Hepatocellular Carcinoma | CFI-402257 + anti-PD-1 | Improved survival in mice | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-120 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: TTK Gene Sequencing for Mutation Analysis
-
RNA/DNA Extraction: Isolate total RNA or genomic DNA from both the parental and resistant cell lines.
-
cDNA Synthesis (for RNA): If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Amplify the coding region of the TTK gene using specific primers.
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to identify any point mutations.
-
Sequence Analysis: Align the sequences from the resistant and parental cells to the reference TTK sequence to pinpoint any mutations.
Protocol 3: Western Blot Analysis of APC/C Subunits
-
Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against APC/C subunits (e.g., ANAPC4, ANAPC13) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities to compare the protein expression levels between the cell lines.
Protocol 4: Synergy Analysis of Combination Therapies
-
Experimental Design: Create a dose-response matrix with varying concentrations of this compound and the second agent.
-
Cell Treatment: Treat cells with the drug combinations for 72-120 hours.
-
Viability Measurement: Assess cell viability as described in Protocol 1.
-
Synergy Calculation: Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
Caption: TTK signaling in the Spindle Assembly Checkpoint.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Logic for selecting combination therapies.
References
- 1. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis underlying resistance to Mps1/TTK inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 11. TTK promotes HER2 + breast cancer cell migration, apoptosis, and resistance to targeted therapy by modulating the Akt/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 13. News - this compound (CFI-402257) - LARVOL VERI [veri.larvol.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of Luvixasertib and Empesertib: Next-Generation TTK Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), have emerged as a promising strategy to exploit mitotic vulnerabilities in cancer cells. This guide provides a detailed comparison of two key investigational TTK inhibitors: Luvixasertib (CFI-402257) and Empesertib (BAY1161909). Both agents are orally bioavailable small molecules designed to induce mitotic catastrophe and subsequent cell death in tumor cells by disrupting the spindle assembly checkpoint.
Mechanism of Action and Signaling Pathway
This compound and Empesertib share a common mechanism of action by competitively inhibiting the ATP-binding site of TTK/Mps1 kinase.[1][2] TTK is a crucial regulator of the spindle assembly checkpoint (SAC), a critical cellular process that ensures the proper segregation of chromosomes during mitosis.[1] By inhibiting TTK, these drugs cause a premature exit from mitosis, leading to severe chromosomal missegregation and the formation of aneuploid cells, which ultimately triggers apoptotic cell death.[1][3]
Caption: Inhibition of TTK/Mps1 by this compound or Empesertib disrupts the spindle assembly checkpoint, leading to aneuploidy and cancer cell death.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies provide the most valuable insights into the comparative efficacy of this compound and Empesertib. A key study by Wilson et al. (2023) investigated both inhibitors in syngeneic models of triple-negative breast cancer (TNBC), a setting where TTK is often overexpressed.
In Vitro Radiosensitization
Clonogenic survival assays were performed to assess the ability of each drug to sensitize TNBC cells to radiation. The radiation enhancement ratio (rER) was calculated to quantify this effect, with a higher rER indicating greater sensitization.
| Cell Line | Drug | Concentration | Radiation Enhancement Ratio (rER) | Reference |
| 4T1 (murine TNBC) | Empesertib | Sub-IC50 | ≤ 2.4 | [4] |
| Py8119 (murine TNBC) | Empesertib | Sub-IC50 | ≤ 1.6 | [4] |
| 4T1 (murine TNBC) | This compound | Sub-IC50 | ≤ 1.69 | [4] |
| EMT6 (murine TNBC) | This compound | Sub-IC50 | ≤ 1.30 | [4] |
In Vivo Anti-Tumor Activity
The same study evaluated the in vivo efficacy of both drugs in combination with fractionated radiotherapy in a 4T1 syngeneic mouse model of TNBC.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | P-value vs. Vehicle | Reference |
| Empesertib Study | |||
| Vehicle Control | 1085.6 ± 75.8 | - | [4] |
| Empesertib (2.5 mg/kg, twice weekly) | ~1100 | >0.05 | [4] |
| Radiotherapy (8 x 2.65 Gy) | ~950 | >0.05 | [4] |
| Empesertib + Radiotherapy | ~450 | <0.01 | [4] |
| This compound Study | |||
| Vehicle Control | 1085.6 ± 75.8 | - | [4] |
| This compound (5 mg/kg, daily) | 1177.6 ± 95.6 | >0.05 | [4] |
| Radiotherapy (8 x 2.65 Gy) | ~900 | >0.05 | [4] |
| This compound + Radiotherapy | 700.5 ± 57.5 | <0.01 | [4] |
Kinase Selectivity Profile
A critical aspect of targeted therapies is their selectivity, which can influence both efficacy and toxicity.
| Drug | Kinase Selectivity Profile | Reference |
| This compound (CFI-402257) | At a concentration of 1 µM, did not inhibit any of the 262 kinases tested by more than 50%. | [5][6] |
| Empesertib (BAY1161909) | At a concentration of 1 µM, only inhibited JNK2 (54%) and JNK3 (84%) by more than 50% in a Millipore kinase panel. | [7] |
Based on the available data, this compound appears to have a more selective kinase inhibition profile compared to Empesertib.
Clinical Development Status
The clinical development pathways for this compound and Empesertib show a notable divergence.
| Drug | Highest Phase of Development | Status | Indications Investigated | Reference |
| This compound (CFI-402257) | Phase 1/2 | Active, not recruiting / Recruiting | Advanced Solid Tumors, ER+/HER2- Advanced Breast Cancer | [8] |
| Empesertib (BAY1161909) | Phase 1 | Terminated | Advanced Malignancies |
This compound is actively being investigated in multiple clinical trials, both as a monotherapy and in combination with other agents, particularly in breast cancer.[8] In contrast, the clinical development of Empesertib appears to have been discontinued.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Clonogenic Survival Assay
Caption: Workflow for determining radiosensitization using a clonogenic survival assay.
Protocol:
-
Cell Seeding: TNBC cells (e.g., 4T1, Py8119, EMT6) are harvested and seeded as single cells into 6-well plates at densities determined by the expected survival fraction for each radiation dose.
-
Drug Treatment: After overnight adherence, cells are treated with sub-IC50 concentrations of either this compound or Empesertib.
-
Irradiation: Following a 2-hour drug incubation, cells are irradiated with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Colony Formation: The cells are then incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with 10% neutral buffered formalin and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction at each radiation dose is calculated, and radiation enhancement ratios are determined by comparing the dose-response curves of drug-treated versus vehicle-treated cells.
In Vivo Syngeneic Tumor Model
Caption: Workflow for evaluating in vivo anti-tumor efficacy.
Protocol:
-
Tumor Cell Implantation: 4T1 murine TNBC cells are injected subcutaneously into the flanks of female BALB/c mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into four treatment groups: vehicle control, drug alone (this compound or Empesertib), radiation alone, and combination therapy.
-
Treatment Administration:
-
This compound: Administered orally, once daily at 5 mg/kg.
-
Empesertib: Administered orally, twice weekly at 2.5 mg/kg.
-
Radiotherapy: Delivered as fractionated doses (e.g., 8 fractions of 2.65 Gy).
-
-
Monitoring and Endpoint: Tumor volumes and body weights are measured regularly. The primary endpoint is tumor growth inhibition, calculated at the end of the study.
Conclusion
Both this compound and Empesertib are potent inhibitors of TTK/Mps1 that demonstrate the ability to sensitize TNBC cells to radiation in preclinical models. This compound appears to possess a more selective kinase inhibition profile and is currently in a more advanced and active stage of clinical development compared to Empesertib. The in vivo data from the direct comparative study by Wilson et al. (2023) suggests that both drugs, when combined with radiation, lead to significant tumor growth inhibition. The choice between these inhibitors for future research and development may depend on a variety of factors including their evolving clinical safety and efficacy profiles, as well as their specific off-target effects. The detailed experimental protocols provided herein offer a foundation for further comparative studies in the field of TTK inhibition.
References
- 1. empesertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Facebook [cancer.gov]
- 3. News - this compound (CFI-402257) - LARVOL VERI [veri.larvol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe Empesertib | Chemical Probes Portal [chemicalprobes.org]
- 8. empesertib - My Cancer Genome [mycancergenome.org]
Luvixasertib vs. BAY1217389: A Comparative Guide to TTK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), inhibitors: Luvixasertib (CFI-402257) and BAY1217389. This document aims to offer an objective overview of their performance based on available preclinical data, supporting researchers in their drug development and discovery efforts.
Introduction to TTK Inhibition
Threonine Tyrosine Kinase (TTK) is a crucial regulator of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Overexpression of TTK is observed in a wide array of human tumors and is often associated with aneuploidy and poor prognosis.[2] By inhibiting TTK, the SAC is inactivated, leading to premature exit from mitosis, chromosomal missegregation, and ultimately, cancer cell death.[1][3] This mechanism makes TTK an attractive therapeutic target in oncology.
This compound and BAY1217389 are both potent and selective TTK inhibitors that have been investigated in preclinical and clinical settings.[4][5] This guide will delve into their comparative efficacy and selectivity.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of this compound and BAY1217389 reveals that both compounds are highly potent inhibitors of TTK. BAY1217389 exhibits a slightly lower IC50 value, suggesting higher potency in biochemical assays.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound (CFI-402257) | TTK | 1.7[6] | 0.1[7] |
| BAY1217389 | TTK | 0.63[8] | Not Reported |
Table 1: In Vitro Potency against TTK
In terms of selectivity, both inhibitors have been profiled against large kinase panels. This compound was found to be highly selective, showing no significant inhibition of 262 other kinases when tested at a concentration of 1 µM.[6] BAY1217389 also demonstrates excellent kinase selectivity against a panel of 395 kinases, with notable off-target activity only against PDGFRβ (<10 nM) and Kit (10-100 nM).[8]
| Compound | Kinase Panel Size | Notable Off-Target Kinases (IC50/Binding) |
| This compound (CFI-402257) | 262 | None reported at 1 µM[6] |
| BAY1217389 | 395 | PDGFRβ (<10 nM), Kit (10-100 nM)[8] |
Table 2: Kinase Selectivity Profile
Cellular Activity
The inhibitory effects of this compound and BAY1217389 have been assessed in various cancer cell lines. While a direct comparison across the same extensive cell line panel is not publicly available, the existing data demonstrates potent anti-proliferative activity for both compounds.
BAY1217389 was shown to inhibit the proliferation of a panel of tumor cell lines with IC50 values ranging from 3 to 300 nM.[8] It also abrogated nocodazole-induced metaphase arrest in HeLa cells with an IC50 of 0.11 nM.[8]
This compound has demonstrated potent growth inhibition in various cancer cell lines. For instance, in HCT116 cells, it induced a dose-dependent increase in aneuploidy.[6]
In Vivo Efficacy
Both this compound and BAY1217389 have demonstrated anti-tumor activity in preclinical xenograft models.
This compound (CFI-402257): In a xenograft model using MDA-MB-231 triple-negative breast cancer (TNBC) cells, oral administration of this compound resulted in significant tumor growth inhibition (TGI) of 74% at 5 mg/kg and 89% at 6 mg/kg.[6] In another TNBC model with MDA-MB-468 cells, the TGI was 75% at 5 mg/kg and 94% at 6 mg/kg.[6] Furthermore, in a patient-derived xenograft (PDX) model of high-grade serous ovarian cancer, this compound showed TGI of 61% at 6.5 mg/kg and 97% at 7.5 mg/kg.[6]
| Animal Model | Dosage | Tumor Growth Inhibition (TGI) |
| MDA-MB-231 TNBC Xenograft | 5 mg/kg, oral, daily | 74%[6] |
| 6 mg/kg, oral, daily | 89%[6] | |
| MDA-MB-468 TNBC Xenograft | 5 mg/kg, oral, daily | 75%[6] |
| 6 mg/kg, oral, daily | 94%[6] | |
| Ovarian Cancer PDX | 6.5 mg/kg, oral, daily | 61%[6] |
| 7.5 mg/kg, oral, daily | 97%[6] |
Table 3: In Vivo Efficacy of this compound
BAY1217389: BAY1217389 has been shown to achieve moderate efficacy as a monotherapy in tumor xenograft studies. It has also been evaluated in combination with paclitaxel, where it demonstrated the potential to overcome resistance.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes used to evaluate these inhibitors, the following diagrams are provided.
Caption: TTK Signaling Pathway and Inhibition.
Caption: Kinase Inhibition Assay Workflow.
Caption: Cell Viability Assay Workflow.
Caption: In Vivo Xenograft Study Workflow.
Experimental Protocols
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against TTK.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute recombinant human TTK enzyme to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide) and an ATP solution.
-
Prepare serial dilutions of the test inhibitor (this compound or BAY1217389) in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
Add the test inhibitor dilutions to the wells of a microplate.
-
Add the TTK enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as ADP-Glo™ Kinase Assay which measures ADP production as a universal marker of kinase activity, or a fluorescence-based method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (Crystal Violet Method)
This protocol outlines a common method for assessing the effect of inhibitors on cancer cell proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or BAY1217389 for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
Staining:
-
Remove the culture medium and gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 15 minutes.
-
Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Washing and Solubilization:
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Study (Generic Protocol)
This protocol describes a general workflow for evaluating the anti-tumor efficacy of TTK inhibitors in a mouse xenograft model.
-
Cell Implantation:
-
Implant human cancer cells (e.g., MDA-MB-231) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Establishment and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the TTK inhibitor (this compound or BAY1217389) or vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice a week).
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
Both this compound and BAY1217389 are highly potent and selective inhibitors of TTK with demonstrated anti-cancer activity in preclinical models. BAY1217389 shows a slightly higher in vitro potency, while this compound has a very clean off-target profile in the tested panel. Both compounds exhibit robust anti-proliferative effects in cancer cell lines and significant tumor growth inhibition in vivo. The choice between these two inhibitors for further research and development may depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Case study - Characterization of TTK Inhibitors - Oncolines B.V. [oncolines.com]
- 2. researchgate.net [researchgate.net]
- 3. TTK promotes mesenchymal signaling via multiple mechanisms in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TTK Inhibits Tumorigenesis of T‐Cell Lymphoma Through Dephosphorylating p38α and Activating AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
The Synergistic Potential of Luvixasertib and Paclitaxel: A Guide for Researchers
This guide provides a comprehensive comparison of the therapeutic rationale and experimental validation of combining Luvixasertib (CFI-402257), a selective Threonine Tyrosine Kinase (TTK) inhibitor, with the conventional chemotherapeutic agent, paclitaxel. This document is intended for researchers, scientists, and drug development professionals interested in novel anti-cancer combination strategies targeting mitotic checkpoints.
Introduction: Targeting Mitosis with a Dual Approach
Paclitaxel, a member of the taxane family, has been a cornerstone of chemotherapy for decades, particularly for solid tumors such as breast and ovarian cancer. Its mechanism involves the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][2][3]
This compound (also known as CFI-402257) is a potent and highly selective oral inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[4][5] TTK is a critical component of the Spindle Assembly Checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[5][6] By inhibiting TTK, this compound inactivates the SAC, causing cells to exit mitosis prematurely, even in the presence of mitotic errors. This leads to severe chromosome missegregation, aneuploidy, and ultimately, cell death.[4][6]
The combination of this compound and paclitaxel is predicated on a strong mechanistic rationale: forcing cancer cells that are arrested in mitosis by paclitaxel to undergo a catastrophic cell division by disabling the SAC with this compound. This synergistic approach is currently under clinical investigation, notably in the CCTG IND.236 trial for HER2-negative advanced breast cancer.[7][8][9]
Mechanism of Synergy: Overriding the Spindle Assembly Checkpoint
The synergistic effect of combining this compound and paclitaxel stems from their complementary actions on the mitotic process.
-
Paclitaxel's Action: Paclitaxel stabilizes microtubules, which leads to the formation of abnormal mitotic spindles. This activates the Spindle Assembly Checkpoint (SAC), causing the cell to arrest in mitosis to prevent the missegregation of chromosomes. This prolonged mitotic arrest is a primary trigger for apoptosis.[1]
-
This compound's Action: this compound directly inhibits TTK, a master regulator of the SAC. This inhibition effectively silences the checkpoint, preventing the cell from arresting in mitosis, regardless of the state of the mitotic spindle.[5][6]
-
Combined Effect: When used together, paclitaxel first induces mitotic defects and attempts to arrest the cell via the SAC. However, this compound's inhibition of TTK overrides this safety checkpoint. The cell is then forced to proceed into anaphase with misaligned chromosomes, leading to massive aneuploidy and a form of cell death known as mitotic catastrophe. This induced synthetic lethality is more potent than the effect of either agent alone.
Supporting Experimental Data
For illustrative purposes, the table below presents a representative dataset from a study combining paclitaxel with an Aurora kinase inhibitor, VE-465, in an ovarian cancer cell line, demonstrating how synergy is quantified.[13]
Table 1: Illustrative Example of Synergy Data (Paclitaxel + Mitotic Inhibitor) (Data adapted from a study on Aurora Kinase inhibitor VE-465 in 1A9 ovarian cancer cells[13])
| Treatment Group | Concentration | % Apoptosis (Mean ± SD) | Fold Increase vs. Paclitaxel Alone | Synergy Interpretation |
| Control (Vehicle) | - | 5 ± 1.5 | - | - |
| Paclitaxel | 10 nM | 12 ± 2.1 | 1.0 | Baseline |
| VE-465 | 5 nM | 8 ± 1.8 | - | Minimal single-agent effect |
| Paclitaxel + VE-465 | 10 nM + 5 nM | 54 ± 4.5 | 4.5 | Synergistic |
Note: This table is for illustrative purposes to show a typical method of reporting synergy and does not represent actual data for the this compound-paclitaxel combination.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the synergistic effects of drug combinations like this compound and paclitaxel.
Cell Viability and Synergy Analysis (MTT Assay)
This protocol determines the effect of the drugs on cell proliferation and is used to calculate the Combination Index (CI) to quantify synergy.[14][15]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix. This involves serial dilutions of this compound alone, paclitaxel alone, and the combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with the prepared drug concentrations and incubate for 72 hours. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize absorbance values to the vehicle control to determine the fraction of affected (inhibited) cells (Fa).
-
Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[14][16] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][4]
-
Cell Treatment: Seed 0.5-1.0 x 10^6 cells in 6-well plates, allow to adhere, and treat with this compound, paclitaxel, or the combination for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at 4°C (or up to several weeks at -20°C).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V & PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][17]
-
Cell Treatment: Treat cells in 6-well plates as described for the cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of the drug combination in a living organism.[18][19][20]
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (e.g., MDA-MB-231) suspended in PBS and Matrigel into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Paclitaxel alone, and (4) this compound + Paclitaxel.
-
Drug Administration:
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1000 mm³).
-
Analysis: Euthanize the mice and excise the tumors. Compare the tumor growth inhibition (TGI) between the combination group and the single-agent/vehicle groups. A synergistic effect is observed if the TGI in the combination group is significantly greater than the additive effects of the single agents.
Conclusion and Future Directions
The combination of the TTK inhibitor this compound and the microtubule stabilizer paclitaxel is founded on a robust and compelling mechanistic rationale. By targeting two distinct but related processes within mitosis—spindle function and checkpoint control—the combination has the potential to induce synthetic lethality in cancer cells. While early clinical trial data did not meet the threshold to advance to later stages, a notable clinical benefit was still observed, suggesting that the combination may be effective in specific patient populations.[11]
For drug development professionals, this highlights the critical need for further preclinical investigation to identify predictive biomarkers of response. Future studies should focus on publishing detailed in vitro synergy data across a panel of cell lines and in vivo data from patient-derived xenograft (PDX) models to better characterize the anti-tumor activity and define the contexts in which this combination may provide maximum therapeutic benefit.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 8. News - this compound (CFI-402257) - LARVOL VERI [veri.larvol.com]
- 9. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CFI-402257 in Combination With Paclitaxel in Patients With Advanced/Metastatic HER2-Negative Breast Cancer [clin.larvol.com]
- 13. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Drug synergy assays [bio-protocol.org]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]
- 19. In vivo Xenograft studies and drug treatments [bio-protocol.org]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Validating Luvixasertib's TTK Inhibition: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the inhibition of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), by Luvixasertib (CFI-402257). This document outlines supporting experimental data for this compound and other key TTK inhibitors, details experimental protocols, and visualizes critical pathways and workflows.
This compound is a potent and highly selective, orally bioavailable inhibitor of TTK, a crucial regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] Inhibition of TTK disrupts the SAC, leading to accelerated mitosis, chromosome misalignment and missegregation, and ultimately, cell death in cancer cells where TTK is often overexpressed.[1][3][5] Validating the efficacy and specificity of TTK inhibitors like this compound is paramount in preclinical and clinical development. This guide details the primary methodologies for such validation.
Comparative Efficacy of TTK Inhibitors
The inhibitory potential of this compound against TTK has been quantified and compared to other notable TTK inhibitors. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for this comparison.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Noteworthy Characteristics |
| This compound (CFI-402257) | TTK | 1.7[2][3] | 0.1[5][6] | Highly selective and orally bioavailable.[2][3] |
| NMS-P715 | TTK | - | - | Selectively reduces cancer cell proliferation.[7] |
| Reversine | TTK, Aurora A/B | - | - | Also inhibits Aurora kinases A and B.[8][9] |
| NTRC 0066-0 | TTK | 0.9[10] | - | Selective TTK inhibitor.[11] |
| AZ3146 | Mps1 | 35[10] | - | A reasonably potent Mps1 inhibitor.[10] |
| CFI-400936 | TTK | 3.6[10] | - | A potent TTK inhibitor with antitumor activity.[10] |
| RMS-07 | TTK | 13.1[10] | - | A covalent TTK inhibitor.[12][13] |
Experimental Protocols for Validation
A multi-faceted approach employing biochemical and cell-based assays is essential to thoroughly validate TTK inhibition.
Biochemical Assays
These assays directly measure the inhibitor's effect on the kinase's enzymatic activity or its ability to bind to the kinase.
This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Protocol:
-
Reaction Setup: In a pre-cooled microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
Initiation: Start the reaction by adding 5 µL of γ-33P-ATP Assay Cocktail.
-
Incubation: Incubate the mixture at 30°C for 15-45 minutes.[4]
-
Termination: Stop the reaction by spotting 20 µL of the mixture onto phosphocellulose P81 paper.
-
Washing: Wash the P81 paper strips three times for approximately 10 minutes each in 1% phosphoric acid solution to remove unincorporated ATP.
-
Detection: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
This fluorescence resonance energy transfer (FRET)-based assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by an inhibitor.[17]
Protocol:
-
Reagent Preparation: Prepare 3X solutions of the test compound, a mixture of Eu-labeled anti-tag antibody and the TTK kinase, and an Alexa Fluor™ 647-labeled tracer.[17]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Addition of Kinase/Antibody: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Addition of Tracer: Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.[17]
-
Detection: Read the FRET signal on a microplate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor, signifying binding to the kinase.
Cell-Based Assays
These assays assess the downstream cellular consequences of TTK inhibition, providing a more physiologically relevant validation.
Inhibition of TTK leads to a decrease in the phosphorylation of its downstream substrates. This can be detected by Western blotting.
Protocol:
-
Cell Treatment: Culture cancer cell lines (e.g., HCT116, MDA-MB-231) and treat with varying concentrations of this compound or control for a specified duration (e.g., 6-24 hours).[2]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a phosphorylated TTK substrate (e.g., phospho-KNL1).[18]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the phosphorylated substrate signal indicates TTK inhibition.
TTK inhibition leads to characteristic mitotic defects, such as chromosome missegregation and mitotic arrest, which can be visualized by immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or control compounds.[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies against markers of interest, such as α-tubulin (for mitotic spindles) and a kinetochore marker (e.g., CREST).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
DNA Staining: Counterstain the DNA with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the percentage of cells with mitotic defects.
TTK inhibition ultimately leads to aneuploidy and apoptosis. These can be quantified using flow cytometry.
Protocol for Aneuploidy:
-
Cell Treatment: Treat cells with this compound for an extended period (e.g., 48-72 hours).[2][5]
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.[5]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. An increase in the population of cells with >4N DNA content is indicative of aneuploidy.[5]
Protocol for Apoptosis:
-
Cell Treatment: Treat cells with this compound.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.[5][19]
-
Analysis: Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.[5]
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) help to illustrate the key pathways and experimental workflows.
Caption: TTK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating TTK Inhibition.
By employing a combination of these biochemical and cell-based assays, researchers can robustly validate the inhibitory activity of this compound against TTK and objectively compare its performance with other inhibitors in the field. This comprehensive approach is crucial for advancing our understanding of TTK's role in cancer and for the development of novel anti-cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preferential killing of p53-deficient cancer cells by reversine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversine triggers mitotic catastrophe and apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
Luvixasertib in Platinum-Resistant Cancer: A Comparative Analysis of CHK1 Inhibition
Platinum-resistant cancers, particularly high-grade serous ovarian cancer (HGSOC), present a significant clinical challenge due to limited treatment options and poor prognosis.[1][2][3] These cancers are defined by disease progression within six months of completing platinum-based chemotherapy.[2] The rationale for targeting the CHK1 pathway stems from the high levels of replication stress observed in some cancer cells, particularly those with specific genetic alterations like CCNE1 amplification.[1][2] By inhibiting CHK1, a key regulator of the DNA damage response, cancer cells are unable to repair DNA damage and undergo cell cycle arrest, leading to cell death.
Efficacy of CHK1 Inhibition in Platinum-Resistant Ovarian Cancer
Clinical trial data on Prexasertib, a well-studied CHK1 inhibitor, demonstrates its potential as a monotherapy in platinum-resistant HGSOC. A Phase 2 study (NCT03414047) evaluated Prexasertib in patients with recurrent ovarian cancer, including platinum-resistant and refractory cases.
Table 1: Efficacy of Prexasertib Monotherapy in Platinum-Resistant/Refractory Ovarian Cancer
| Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Platinum-Resistant (Cohorts 1-3) | 12.1%[1][2][3] | 37.1%[1][2][3] | 3.7 months[1] | 11.9 months[1] |
| Cohort 1: Platinum-Resistant, BRCA-wildtype, ≥3 prior therapies | 11.3%[2] | 45.3%[1][2] | - | - |
| Cohort 2: Platinum-Resistant, BRCA-wildtype, <3 prior therapies | 13.0%[2] | 32.6%[1] | - | 14.3 months[1][2] |
| Cohort 3: Platinum-Resistant, BRCA-mutated, prior PARP inhibitor | 12.2%[1][2] | 31.7%[1] | - | - |
| Platinum-Refractory (Cohort 4) | 6.9%[1][2][3] | 31.0%[1][2][3] | - | - |
Notably, the response to Prexasertib appeared to be independent of BRCA mutation status.[1][3] The study also suggested that prior treatment with PARP inhibitors did not preclude a response to Prexasertib, with an ORR of 12.2% in BRCA-mutated patients who had previously received PARP inhibitor therapy.[1][2]
Comparison with Other Targeted Therapies
The landscape of targeted therapies for platinum-resistant ovarian cancer is evolving, with various agents being investigated as monotherapies or in combination.
Table 2: Comparison of Targeted Therapies in Platinum-Resistant Ovarian Cancer
| Therapeutic Agent(s) | Mechanism of Action | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Prexasertib | CHK1 Inhibitor | 12.1% (in platinum-resistant patients)[1][2][3] | 3.7 months[1] |
| Niraparib + Pembrolizumab | PARP Inhibitor + PD-1 Inhibitor | 25% | - |
| Adavosertib + Gemcitabine | WEE1 Inhibitor + Chemotherapy | - | 4.6 months[4] |
| Vistusertib + Paclitaxel | mTORC1/2 Inhibitor + Chemotherapy | 52% (in Phase 1 HGSC cohort)[5] | 5.8 months (in Phase 1 HGSC cohort)[5] |
| Bevacizumab + Chemotherapy | VEGF Inhibitor + Chemotherapy | 27.3%[2] | - |
It is important to note that these trials have different patient populations and study designs, making direct cross-trial comparisons challenging. However, the data suggests that CHK1 inhibition offers a potential therapeutic avenue, particularly as a monotherapy.
Experimental Protocols
Phase 2 Study of Prexasertib (NCT03414047)
Study Design: This was a multicenter, non-randomized, open-label, parallel-cohort Phase 2 study.[2][3]
Patient Population: Patients with recurrent high-grade serous ovarian, primary peritoneal, or fallopian tube cancer were enrolled into four cohorts based on platinum sensitivity, BRCA status, and prior lines of therapy.[2][3][6][7]
-
Cohort 1: Platinum-resistant, BRCA-wildtype, ≥3 prior therapies.[2][3][6][7]
-
Cohort 2: Platinum-resistant, BRCA-wildtype, <3 prior therapies.[2][3][6][7]
-
Cohort 3: Platinum-resistant, BRCA-mutated, prior PARP inhibitor therapy.[2][3][6][7]
-
Cohort 4: Platinum-refractory, BRCA-mutated or wildtype.[2][3][6][7]
Treatment: Prexasertib was administered as a monotherapy.
Endpoints: The primary endpoint was the objective response rate (ORR).[1][2][3] Secondary endpoints included disease control rate (DCR), duration of response, progression-free survival (PFS), and overall survival (OS).[1][2][3]
Signaling Pathways and Visualizations
Luvixasertib (CHK1 Inhibitor) Mechanism of Action
This compound, as a CHK1 inhibitor, targets a critical component of the DNA damage response (DDR) pathway. In cancer cells with high replication stress, often due to oncogenes like CCNE1, there is an increased reliance on the S and G2/M cell cycle checkpoints, which are controlled by kinases like ATR and CHK1. When DNA damage occurs, ATR activates CHK1, which in turn phosphorylates and inactivates CDC25, preventing entry into mitosis and allowing time for DNA repair. By inhibiting CHK1, this compound abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 5. Efficacy and Safety of Weekly Paclitaxel Plus Vistusertib vs Paclitaxel Alone in Patients With Platinum-Resistant Ovarian High-Grade Serous Carcinoma: The OCTOPUS Multicenter, Phase 2, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 2 Study of Prexasertib in Platinum-Resistant or Refractory Recurrent Ovarian Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Facebook [cancer.gov]
Luvixasertib: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Luvixasertib (also known as CFI-402257) is a potent and highly selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). This enzyme plays a crucial role in the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring accurate chromosome segregation during mitosis. Inhibition of TTK by this compound disrupts this checkpoint, leading to chromosomal missegregation and subsequent cell death, particularly in rapidly dividing cancer cells. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data available for this compound, offering insights into its therapeutic potential.
Mechanism of Action: Disrupting the Spindle Assembly Checkpoint
This compound exerts its anti-cancer effects by targeting the TTK/Mps1 kinase, a critical component of the spindle assembly checkpoint. The SAC ensures the fidelity of cell division by preventing the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting TTK, this compound overrides this checkpoint, causing cells to proceed into anaphase with misaligned chromosomes. This leads to severe chromosomal instability and aneuploidy, ultimately triggering apoptotic cell death.
Caption: this compound inhibits TTK/Mps1, leading to SAC inactivation and apoptosis.
In Vitro Studies
The in vitro activity of this compound has been evaluated across various cancer cell lines, demonstrating its potent and selective inhibitory effects on cell growth and proliferation.
Quantitative Data:
| Parameter | Value | Cell Line(s) | Assay Type |
| TTK/Mps1 IC50 | 1.7 nM | - | Enzymatic Assay |
| Cell Growth Inhibition | Potent inhibitor | HCT116, MDA-MB-231, MDA-MB-468 | Cell Viability Assays |
| Chromosome Missegregation | Massive increase at 200 nM (6h) | HCT116 | Microscopic Analysis |
| Aneuploidy Induction | Dose-dependent increase (50-100 nM) | HCT116 | Flow Cytometry |
| Apoptosis | Progressive accumulation from 16h | HCT116 | Flow Cytometry |
Experimental Protocols:
Sulforhodamine B (SRB) Assay for Cell Viability:
This colorimetric assay is a widely used method for determining cell density and, consequently, cell viability and proliferation.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cell viability.
A detailed protocol involves seeding cells in 96-well plates, treating them with a range of this compound concentrations, and incubating for 48-72 hours. Subsequently, cells are fixed with trichloroacetic acid, stained with SRB dye, and washed to remove unbound dye. The protein-bound dye is then solubilized, and the absorbance is measured to determine cell viability and calculate the IC50 value.
Mitotic Timing Analysis:
This method is used to assess the effect of this compound on the duration of mitosis. Cells are synchronized and then treated with the compound. Live-cell imaging is used to monitor the time from nuclear envelope breakdown to the onset of anaphase. Treatment with this compound has been shown to significantly shorten the duration of mitosis due to the abrogation of the spindle assembly checkpoint.
In Vivo Studies
The in vivo efficacy of this compound has been demonstrated in several preclinical xenograft models, highlighting its potential for tumor growth inhibition.
Quantitative Data:
| Animal Model | Cancer Type | Dosage (Oral Gavage, Daily) | Tumor Growth Inhibition (TGI) |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 5 mg/kg | 74% |
| 6 mg/kg | 89% | ||
| MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | 5 mg/kg | 75% |
| 6 mg/kg | 94% | ||
| High-Grade Serous Ovarian Cancer PDX | Ovarian Cancer | 6.5 mg/kg | 61% |
| 7.5 mg/kg | 97% |
Experimental Protocols:
Cell Line-Derived Xenograft (CDX) Model:
This common preclinical model involves the subcutaneous injection of human cancer cells into immunocompromised mice.
Caption: General workflow for an in vivo cell line-derived xenograft study.
The protocol typically involves the following steps:
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. This compound is administered, typically via oral gavage, at specified doses and schedules.
-
Monitoring and Endpoint: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, and their weight is measured to calculate the percentage of tumor growth inhibition compared to the control group.
Patient-Derived Xenograft (PDX) Model:
PDX models involve the implantation of tumor fragments from a patient directly into an immunodeficient mouse. These models are considered to be more representative of the patient's tumor heterogeneity and microenvironment. The general protocol for a PDX study is similar to that of a CDX study, with the primary difference being the source of the tumor tissue.
Comparison and Conclusion
The in vitro and in vivo data for this compound demonstrate a consistent and potent anti-cancer activity.
-
In vitro studies have established the direct mechanism of action of this compound, showing its ability to inhibit TTK/Mps1 at nanomolar concentrations, leading to mitotic catastrophe and cell death in cancer cell lines. These studies provide a strong rationale for its selective anti-proliferative effects.
-
In vivo studies in xenograft and PDX models have confirmed the therapeutic potential of this compound, demonstrating significant tumor growth inhibition at well-tolerated doses. The efficacy observed in models of triple-negative breast cancer and high-grade serous ovarian cancer, both of which are aggressive malignancies with limited treatment options, is particularly promising.
Luvixasertib vs. Other Mitotic Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Luvixasertib, a novel TTK (Mps1) kinase inhibitor, with other established mitotic inhibitors used in cancer therapy. The content is based on publicly available preclinical and clinical data, focusing on mechanism of action, experimental data, and relevant therapeutic outcomes.
Introduction to Mitotic Inhibitors in Oncology
Mitotic inhibitors are a cornerstone of cancer chemotherapy, targeting the process of cell division (mitosis) to preferentially kill rapidly dividing cancer cells.[1] These agents disrupt the formation or function of the mitotic spindle, a cellular machine composed of microtubules, which is essential for proper chromosome segregation.[2] Traditional mitotic inhibitors, such as taxanes and vinca alkaloids, directly target microtubules.[2][3] this compound, however, represents a newer class of mitotic inhibitors that target the regulatory machinery of mitosis, specifically the Spindle Assembly Checkpoint (SAC).
Mechanism of Action
This compound (CFI-402257): A TTK/Mps1 Kinase Inhibitor
This compound is a highly selective and orally bioavailable inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[4][5][6] TTK/Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that ensures accurate chromosome segregation during mitosis.[7][8] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
By inhibiting TTK/Mps1, this compound overrides the SAC, causing premature entry into anaphase even in the presence of unattached chromosomes.[9] This leads to massive chromosome missegregation, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[5]
Other Mitotic Inhibitors: Targeting Microtubule Dynamics
In contrast to this compound, traditional mitotic inhibitors directly interfere with microtubule dynamics:
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents stabilize microtubules by binding to the β-tubulin subunit, preventing their depolymerization.[3][9] This abnormal stabilization of microtubules disrupts the dynamic nature of the mitotic spindle, leading to mitotic arrest and apoptosis.[3]
-
Vinca Alkaloids (e.g., Vinorelbine): These compounds bind to tubulin dimers and inhibit their polymerization into microtubules.[2] The resulting disruption of microtubule formation prevents the assembly of a functional mitotic spindle, causing cells to arrest in metaphase.
-
Epothilones (e.g., Ixabepilone): Similar to taxanes, epothilones stabilize microtubules by binding to β-tubulin, but at a different site.[10][11] They are effective in some taxane-resistant tumors.[12]
-
Halichondrins (e.g., Eribulin): Eribulin has a unique mechanism of inhibiting microtubule growth by binding to the plus ends of microtubules, without affecting depolymerization.[13][14]
Below is a DOT script to generate a diagram illustrating the different mechanisms of action.
Caption: Mechanisms of action of different classes of mitotic inhibitors.
Quantitative Data Presentation
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other mitotic inhibitors in various breast cancer cell lines.
| Drug | Target | Cell Line | IC50 (nM) | Reference |
| This compound | TTK/Mps1 | In vitro kinase assay | 1.7 | [5][6] |
| Paclitaxel | Microtubules | MCF-7 | 3500 | [15] |
| MDA-MB-231 | 2.4 - 300 | [15] | ||
| SKBR3 | 4000 | [15] | ||
| BT-474 | 19 | [15] | ||
| 4T1 | 3780 | [16] | ||
| Docetaxel | Microtubules | MCF-7 | ~10-100 | [17] |
| MDA-MB-231 | ~10-100 | [17] | ||
| Vinorelbine | Microtubules | HeLa | 1.25 | [18] |
| Ixabepilone | Microtubules | Various Breast Cancer Lines | 1.4 - 45 | [19] |
| MDR1-transfected MDCK | >2000 | |||
| Parental MDCK | 90 | |||
| Eribulin | Microtubules | LM8 | 22.8 | [20] |
| Dunn | 21.5 | [20] | ||
| MDA-MB-231 | 1.3 | [21] | ||
| MCF-7 | 0.1 | [21] | ||
| Various TNBC Lines | 0.12 - 8.1 | [22] |
Clinical Efficacy in Metastatic Breast Cancer
The following table summarizes the clinical efficacy of various mitotic inhibitors in patients with metastatic breast cancer. Data for this compound is not yet available from completed Phase II/III trials.
| Drug | Trial/Study | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| This compound | Phase I/II (Ongoing) | Advanced/Metastatic HER2-Negative Breast Cancer (in combination with paclitaxel) | Data not yet reported | Data not yet reported | [23] |
| Paclitaxel | Australian multicentre phase II | Metastatic, prior chemotherapy | 18% | 4.1 | [21] |
| Multicenter Phase II | Advanced or Metastatic, previously treated | 40.5% | 4.8 | [18] | |
| Docetaxel | Pooled analysis of 4 randomized trials | Metastatic | 47.2% | - | [24] |
| International 303 Study Group | Advanced | 48% | - | [25] | |
| Vinorelbine | Phase II | First-line advanced | 41% | - | [1] |
| Review of 31 studies | First-line metastatic | 27% - 85% | - | [26] | |
| Ixabepilone | Study 081 (Phase II) | mBC resistant to anthracyclines, taxanes, capecitabine | 11.5% | - | [4] |
| Phase III (with capecitabine) | mBC resistant to anthracycline and taxane | 43% | 6.2 | [27] | |
| Eribulin | Real-world study | Metastatic, 3rd line or later | 54.4% | 6.1 | [14][20] |
| Phase III (vs. capecitabine) | Locally advanced or metastatic, previously treated | 11.0% | 4.1 | [19][28] |
Experimental Protocols
In Vitro Kinase Assay (TTK/Mps1)
Objective: To determine the inhibitory activity of a compound against TTK/Mps1 kinase.
Materials:
-
Recombinant human TTK/Mps1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant TTK/Mps1 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the test compound.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of mitotic inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Mitotic inhibitors (this compound, paclitaxel, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the mitotic inhibitors for a specified duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a mitotic inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
Test compound (this compound) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound via oral gavage) and vehicle control to the respective groups according to the planned dosing schedule.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Below is a DOT script for a typical experimental workflow for evaluating a novel mitotic inhibitor.
Caption: Experimental workflow for preclinical evaluation of a mitotic inhibitor.
Signaling Pathway Diagram
The following DOT script generates a simplified diagram of the Spindle Assembly Checkpoint (SAC) pathway and the role of TTK/Mps1, which is inhibited by this compound.
Caption: Simplified Spindle Assembly Checkpoint (SAC) pathway and the inhibitory action of this compound.
Conclusion
This compound presents a novel mechanism of action among mitotic inhibitors by targeting the TTK/Mps1 kinase, a key regulator of the Spindle Assembly Checkpoint. Preclinical data indicate high potency. In contrast, established mitotic inhibitors like taxanes, vinca alkaloids, epothilones, and halichondrins directly target microtubule dynamics. While these established agents have well-documented clinical efficacy in metastatic breast cancer, the clinical data for this compound is still emerging from ongoing trials.[23] Future results from these trials will be crucial to fully understand the therapeutic potential and positioning of this compound in the landscape of cancer therapy. The distinct mechanism of action of this compound may offer advantages in overcoming resistance to microtubule-targeting agents and provides a strong rationale for its investigation in various cancer types, both as a monotherapy and in combination with other anticancer drugs.
References
- 1. echemi.com [echemi.com]
- 2. Mitotic spindle poisons | Pharmacology Education Project [pharmacologyeducation.org]
- 3. The Taxanes, Vinca Alkaloids, and Their Derivatives | Oncohema Key [oncohemakey.com]
- 4. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. youtube.com [youtube.com]
- 9. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]
- 13. Immunomodulatory Effects of Halichondrin Isolated from Marine Sponges and Its Synthetic Analogs in Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. apexbt.com [apexbt.com]
- 19. Ixabepilone: a new chemotherapeutic option for refractory metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. Identification of Kinase Targets for Enhancing the Antitumor Activity of Eribulin in Triple-Negative Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. News - this compound (CFI-402257) - LARVOL VERI [veri.larvol.com]
- 24. Synergistic activity of ixabepilone plus other anticancer agents: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Resistance of breast cancer cells to paclitaxel is associated with low expressions of miRNA-186 and miRNA-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ixabepilone, a novel microtubule-targeting agent for breast cancer, is a substrate for P-glycoprotein (P-gp/MDR1/ABCB1) but not breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Luvixasertib
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of investigational compounds like Luvixasertib is paramount. Adherence to proper disposal protocols is critical not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the effective management of this compound waste.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent measures must be taken to prevent its release into the environment and to protect personnel from exposure.
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing. In areas with inadequate ventilation or when handling powders, a suitable respirator is necessary[1].
-
Handling: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes. Use only in well-ventilated areas[1].
-
Emergency Procedures: In case of eye contact, flush immediately with large amounts of water and seek medical attention. For skin contact, rinse thoroughly with water and remove contaminated clothing[1]. If swallowed, call a poison center or doctor[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations[1]. The following procedure outlines the best practices based on available safety data.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all non-contaminated disposable PPE, such as gloves and gowns, in the regular trash.
-
Contaminated solid waste, including empty vials, contaminated gloves, and absorbent materials from spill cleanups, should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps:
-
Needles and syringes used for handling this compound must be disposed of in a designated sharps container for hazardous materials.
-
2. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[1].
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses[1].
-
Cleanup:
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or a universal binder[1].
-
For powder spills, carefully scoop the material into a hazardous waste container, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Collect all cleanup materials and place them in the designated hazardous waste container.
-
3. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant[1].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers.
-
Ensure all containers are properly labeled with the contents, hazards, and accumulation start date.
Quantitative Data
No quantitative data regarding specific disposal parameters (e.g., concentration limits for disposal) is available in the provided search results. Disposal procedures should be followed for any quantity of this compound waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
